Cefuroxime-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,14-/m1/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPVXVDWJQMJEE-QDGUUNGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of Cefuroxime-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Cefuroxime-d3, its mechanism of action, and its application as an internal standard in bioanalytical methods. Detailed experimental protocols and visual diagrams are included to support research and development activities.
Core Physicochemical Properties
This compound is the deuterium-labeled version of Cefuroxime, a second-generation cephalosporin antibiotic.[1][2] The incorporation of three deuterium atoms on the methoxy group results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Cefuroxime.[1][3] Its primary application is in pharmacokinetic and bioequivalence studies where precise measurement of the parent drug in biological matrices is required.[3]
Quantitative data for this compound and its unlabeled counterpart, Cefuroxime, are summarized below for direct comparison.
| Property | This compound | Cefuroxime |
| Synonyms | (6R,7R)-3-((Carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Molecular Formula | C₁₆H₁₃D₃N₄O₈S[1][3] | C₁₆H₁₆N₄O₈S[4][5] |
| Molecular Weight | 427.4 g/mol [1][4][6][7] | 424.39 g/mol [4][5] |
| CAS Number | 1803240-98-3[1][3][4][8] | 55268-75-2[4][6][8] |
| Appearance | Solid[1] | White to Off-White Solid[9] |
| Solubility | DMSO: slightly soluble, Methanol: slightly soluble (may require heating)[1][3][10] | Water: 145 mg/L at 25°C, DMSO (Slightly), Methanol (Slightly)[9] |
| Storage Temperature | -20°C[6][8] | - |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Cefuroxime, the active parent compound, is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][12] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis.[12][13][14] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[5][11] Cefuroxime shows broad-spectrum activity against both Gram-positive and Gram-negative bacteria and is notably stable against many bacterial β-lactamases.[3][12][15]
References
- 1. This compound | CAS 1803240-98-3 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Cefuroxime | C16H16N4O8S | CID 5479529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. biorbyt.com [biorbyt.com]
- 9. Cefuroxime | 55268-75-2 [chemicalbook.com]
- 10. glpbio.com [glpbio.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Cefuroxime Sodium? [synapse.patsnap.com]
- 13. Cefuroxime axetil - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Cefuroxime: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefuroxime-d3: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Cefuroxime-d3, a deuterated analog of the second-generation cephalosporin antibiotic, Cefuroxime. This document is intended for researchers, scientists, and professionals in drug development, offering essential data, experimental methodologies, and a summary of the parent compound's mechanism of action.
Core Data and Physicochemical Properties
This compound is primarily utilized as an internal standard in analytical and bioanalytical assays for the precise quantification of Cefuroxime in various biological matrices. Its isotopic labeling ensures similar chemical and physical behavior to the unlabeled parent compound, Cefuroxime, while allowing for distinct detection by mass spectrometry.
| Property | Value |
| CAS Number | 1803240-98-3[1][2][3][4][5] |
| Molecular Formula | C₁₆H₁₃D₃N₄O₈S[1][2][4][5][6] |
| Molecular Weight | 427.40 g/mol [1][2][4][5][6] |
| Synonyms | (6R,7R)-3-[[(Aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-furanyl(methoxy-d3-imino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid |
| Form | Solid[1] |
| Solubility | Slightly soluble in DMSO and Methanol[1][2] |
| Storage Temperature | -20°C[3] |
Mechanism of Action of Cefuroxime
As this compound is a stable isotope-labeled version of Cefuroxime, it is the mechanism of the parent compound that is of biological relevance. Cefuroxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] This action is achieved through the covalent binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[1][2] The inhibition of PBPs disrupts the cross-linking of peptidoglycan chains, which are critical components of the bacterial cell wall. This leads to a compromised and defective cell wall, ultimately resulting in bacterial cell lysis and death.[1][2] Cefuroxime is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1]
Experimental Protocols: Quantification of Cefuroxime in Human Plasma using LC-MS/MS
The following is a representative protocol for the quantification of Cefuroxime in human plasma using this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Stock and Working Solutions
-
Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefuroxime in a suitable solvent such as methanol.
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Cefuroxime stock solution with a mixture of methanol and water to create calibration standards. Prepare a working solution of this compound by diluting the stock solution.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cefuroxime: Monitor the appropriate precursor to product ion transition (e.g., m/z 425.1 → 207.1).
-
This compound: Monitor the appropriate precursor to product ion transition (e.g., m/z 428.1 → 210.1).
-
-
Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Cefuroxime to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of Cefuroxime in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. What is the mechanism of Cefuroxime Sodium? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 4. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
The Critical Role of Deuterium-Labeled Cefuroxime as an Internal Standard in Quantitative Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the use of deuterium-labeled Cefuroxime (Cefuroxime-d3) as an internal standard for the precise and accurate quantification of Cefuroxime in biological matrices. The use of a stable isotope-labeled internal standard is paramount in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for matrix effects and variations in sample processing and instrument response. This document details the rationale for using a deuterated standard, outlines a plausible synthetic route for this compound, provides comprehensive experimental protocols for sample preparation and LC-MS/MS analysis, and presents key quantitative data in structured tables. Furthermore, logical workflows are visualized using Graphviz diagrams to enhance clarity and understanding for researchers in the field of drug metabolism and pharmacokinetics.
Introduction: The Imperative for Stable Isotope-Labeled Internal Standards
In the realm of quantitative bioanalysis, especially for regulatory submissions, the use of an appropriate internal standard (IS) is a critical component of a robust and reliable analytical method. The ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction to detection. While structurally similar analogs can be used, stable isotope-labeled (SIL) internal standards are considered the gold standard.
Deuterium-labeled compounds are chemically identical to their non-labeled counterparts, with the only difference being the substitution of one or more hydrogen atoms with deuterium.[1] This subtle mass shift allows for their differentiation by a mass spectrometer, while their physicochemical properties remain nearly identical to the analyte. This ensures that the SIL IS co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer source.[1] The use of a SIL IS like this compound can significantly improve the accuracy and precision of Cefuroxime quantification in complex biological matrices such as plasma and serum.
Synthesis of Deuterium-Labeled Cefuroxime (this compound)
The commercially available this compound is labeled on the methoxy group of the methoxyimino side chain. The IUPAC name is (6R, 7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[2] While specific proprietary synthesis methods may vary, a plausible synthetic route can be conceptualized based on established cephalosporin chemistry.
The synthesis of Cefuroxime generally involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a suitable side chain. In this case, the side chain is (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid. To introduce the deuterium label, a deuterated precursor for the methoxy group is required. A common method for methylation is the use of a methylating agent. Therefore, a deuterated methylating agent like deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) would be employed in the synthesis of the side chain precursor, (Z)-2-(furan-2-yl)-2-((methoxy-d3)imino)acetic acid. This deuterated side chain is then activated and coupled with the 7-ACA nucleus to yield the final this compound product.
Below is a conceptual workflow for the synthesis:
References
The Role of Cefuroxime-d3 in Modern Pharmacokinetic Studies: A Technical Guide
Introduction
Cefuroxime is a broad-spectrum, second-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1] To ensure its efficacy and safety, a thorough understanding of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body—is paramount.[2][3] Quantitative bioanalysis, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the cornerstone of modern PK studies, providing the necessary sensitivity and selectivity to measure drug concentrations in biological matrices.
The accuracy and reliability of these measurements hinge on the use of an appropriate internal standard (IS). An IS is a compound added in a known quantity to every sample, standard, and quality control sample to correct for analytical variability. While structurally similar compounds can be used, the gold standard in LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[4][5] Cefuroxime-d3, a deuterated analog of Cefuroxime, represents this ideal, serving a critical role in the precise and robust quantification of Cefuroxime in pharmacokinetic research.
Core Function: this compound as the Gold Standard Internal Standard
The fundamental role of this compound is to serve as an internal standard that mimics the behavior of the analyte, Cefuroxime, throughout the entire analytical process. Deuterium is a stable (non-radioactive) isotope of hydrogen with an extra neutron, making this compound slightly heavier than Cefuroxime. This mass difference is key to its function.
Key Advantages of Using this compound:
-
Chemical and Physical Identity: this compound is chemically identical to Cefuroxime. This ensures that it has the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[5]
-
Correction for Matrix Effects: Biological samples like plasma are complex matrices that can enhance or suppress the ionization of an analyte, leading to inaccurate measurements. Since this compound co-elutes with Cefuroxime and behaves identically in the ion source, it experiences the exact same matrix effects, allowing for precise correction.[4]
-
Compensation for Variability: It accurately accounts for procedural variations that may occur during sample preparation, injection volume differences, and fluctuations in instrument performance.
-
Mass-Based Differentiation: Despite its identical chemical behavior, the mass difference allows the mass spectrometer to distinguish between the analyte (Cefuroxime) and the internal standard (this compound).
The diagram below illustrates the logical basis for the superiority of a SIL-IS like this compound compared to a structural analog IS.
Caption: Logical relationship showing how this compound corrects for analytical variability.
General Bioanalytical Workflow for Pharmacokinetic Analysis
A typical pharmacokinetic study involves collecting biological samples (e.g., blood, plasma) at various time points after drug administration, followed by quantitative analysis. The workflow using this compound as an internal standard is a multi-step process designed for high accuracy and throughput.
The diagram below outlines the standard experimental workflow from sample collection to final data analysis.
Caption: Standard workflow for Cefuroxime quantification in a pharmacokinetic study.
Detailed Experimental Protocols
The following sections describe a representative bioanalytical method for the quantification of Cefuroxime in human plasma using this compound as the internal standard. This protocol is synthesized from common practices in the field.[2][6][7]
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules like Cefuroxime from plasma.
-
Thawing: Thaw frozen human plasma samples and calibration standards at room temperature.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., at a concentration of 500 ng/mL in 50% methanol) to each tube and vortex briefly. This step is critical and must be done at the very beginning to ensure the IS tracks the analyte through all subsequent steps.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The goal of the LC step is to separate Cefuroxime from other endogenous plasma components before it enters the mass spectrometer.
| Parameter | Typical Value |
| Column | C18 reverse-phase column (e.g., Zorbax SB-Aq, 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (or Methanol) |
| Flow Rate | 0.8 mL/min |
| Gradient | Isocratic or gradient elution depending on method needs |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Run Time | ~8 minutes |
Tandem Mass Spectrometry (MS/MS) Conditions
The MS/MS detector provides high selectivity and sensitivity by monitoring specific mass transitions for Cefuroxime and this compound.
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
Data Presentation & Analysis
Table 1: Mass Spectrometric Parameters (MRM Transitions)
The instrument is set to monitor the transition from a specific precursor ion (the protonated molecule, [M+H]⁺) to a characteristic product ion for both the analyte and the internal standard.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (V) |
| Cefuroxime | 425.1 | 207.0 | -52 |
| This compound | 428.1 | 210.0 | -52 |
| (Note: Parameters are based on typical values and may require optimization. The precursor ion for Cefuroxime is often cited as 423.0 for the [M-H]⁻ ion in negative mode, but positive mode ([M+H]⁺ at 425.1) is also common and robust. The product ion for the d3-analog would shift accordingly.)[8][9] |
Table 2: Representative Bioanalytical Method Validation Summary
Any bioanalytical method used for PK studies must be rigorously validated according to regulatory guidelines (e.g., FDA). The use of this compound ensures the method meets these stringent criteria.
| Validation Parameter | Acceptance Criteria | Typical Performance[2][7] |
| Linearity (r²) | ≥ 0.99 | > 0.999 over 0.05–20 µg/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 6.5% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 7.5% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±9.5% |
| Extraction Recovery | Consistent and reproducible | 89% – 93% |
| Matrix Effect | CV ≤ 15% | 93% – 106% |
| Stability | ≤ 15% change from nominal | Stable under tested conditions (freeze-thaw, short-term, etc.) |
| (LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation) |
Table 3: Summary of Cefuroxime Pharmacokinetic Parameters in Healthy Adults
The robust analytical data generated using this compound allows for the accurate determination of key pharmacokinetic parameters, which are essential for defining dosing regimens. The table below compiles representative data from various studies.
| Dose & Route | Cmax (µg/mL) | Tmax (min) | t½ (min) | AUC (µg·h/mL) | Reference |
| 0.5 g IM | 25.7 | ~45 | ~70 | N/A | [10] |
| 1.0 g IM | 40.0 | ~45 | ~70 | N/A | [10] |
| 0.5 g IV | 66.0 | 3 | ~70 | N/A | [10] |
| 1.0 g IV | 99.0 | 3 | ~70 | N/A | [10] |
| 500 mg Oral | 4.86 | ~120 | ~72-108 | ~25-30 | [11] |
| 1.5 g IV | N/A | N/A | 108 | N/A | [12] |
| (Cmax: Maximum concentration; Tmax: Time to maximum concentration; t½: Elimination half-life; AUC: Area under the curve; IM: Intramuscular; IV: Intravenous) |
Conclusion
In the landscape of pharmacokinetic research, the quality of bioanalytical data is non-negotiable. This compound, as a stable isotope-labeled internal standard, is an indispensable tool for the quantitative analysis of Cefuroxime. Its use in LC-MS/MS methods effectively nullifies the analytical variability and matrix effects that can compromise data integrity. By ensuring the highest levels of accuracy, precision, and robustness, this compound enables researchers and drug development professionals to confidently characterize the pharmacokinetic profile of Cefuroxime, ultimately supporting the development of safe and effective dosing strategies for patients.
References
- 1. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 3. Physiologically based pharmacokinetic evaluation of cefuroxime in perioperative antibiotic prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Determination of cefuroxime in human serum or plasma by liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. Cefuroxime: Human Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PERIOPERATIVE CEFUROXIME PHARMACOKINETICS IN CARDIAC SURGERY | Clinics [elsevier.es]
The Gold Standard: A Technical Guide to the Quantitative Analysis of Cefuroxime Using Cefuroxime-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the state-of-the-art methodology for the quantitative analysis of the cephalosporin antibiotic, Cefuroxime, in biological matrices. The use of a stable isotope-labeled internal standard, Cefuroxime-d3, is the cornerstone of a robust and reliable bioanalytical method, ensuring the highest accuracy and precision in pharmacokinetic and other drug development studies. This document details the experimental protocols, data presentation, and logical workflows required to successfully implement this gold-standard analytical technique.
Introduction
Cefuroxime is a widely prescribed second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. Accurate quantification of Cefuroxime in biological samples is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a deuterated internal standard, such as this compound, is the preferred method for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This compound shares near-identical physicochemical properties with the unlabeled analyte, ensuring that it behaves similarly during sample preparation and chromatographic separation. This co-elution and co-ionization minimize matrix effects and variations in instrument response, leading to highly reliable and reproducible quantitative results.
While several methods for Cefuroxime quantification exist, this guide focuses on the superior approach of using a stable isotope-labeled internal standard, providing the theoretical basis and practical steps for its application.
The Analytical Workflow: A Logical Overview
The quantitative analysis of Cefuroxime using this compound as an internal standard follows a well-defined workflow. This process begins with the preparation of the biological sample, followed by chromatographic separation and detection by tandem mass spectrometry. Each step is critical for achieving accurate and precise results.
The Critical Role of Cefuroxime-d3 in Modern Bioanalytical Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research and drug development, the demand for precise, accurate, and reliable quantification of pharmaceutical compounds in biological matrices is paramount. This technical guide delves into the core of one such critical application: the use of Cefuroxime-d3 as an internal standard in bioanalytical assays for the quantification of Cefuroxime. The utilization of a deuterated internal standard like this compound is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, ensuring data integrity and confidence in pharmacokinetic and bioequivalence studies.
The Principle of Deuterated Internal Standards
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1] These are isotopically labeled versions of the analyte where one or more hydrogen atoms are replaced by deuterium.[1] Since this compound is chemically identical to Cefuroxime, it exhibits nearly identical physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. This co-elution is critical as it allows the internal standard to compensate for variations that can occur during sample preparation and analysis, such as sample loss, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1] By adding a known concentration of this compound to each sample, the ratio of the analyte's response to the internal standard's response is used for quantification, thereby significantly improving the accuracy and precision of the measurement.
Experimental Protocols: A Closer Look
The successful implementation of this compound in a bioanalytical assay hinges on a well-defined and validated experimental protocol. Below are detailed methodologies synthesized from established research for the quantification of Cefuroxime in human plasma.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: A primary stock solution of Cefuroxime (e.g., 4 mg/mL) is prepared in a suitable solvent such as 50% methanol.[1] From this, a series of standard working solutions are prepared by serial dilution with 10% methanol to create a calibration curve covering the expected concentration range in study samples (e.g., 20 µg/mL to 2000 µg/mL).[1] Similarly, QC stock solutions at low, medium, and high concentrations are prepared.
-
Internal Standard (IS) Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a solvent like Dimethyl sulfoxide (DMSO) and then diluted with 10% methanol to a final working concentration (e.g., 10 µg/mL).[1]
-
Spiking: Blank human plasma is spiked with the standard working solutions and the this compound working solution to create calibration standards and quality control samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, straightforward, and effective method for extracting Cefuroxime and this compound from plasma samples.
-
To a 100 µL aliquot of a plasma sample (calibration standard, QC, or study sample), 50 µL of the this compound internal standard solution (10 µg/mL) is added and vortexed.[1]
-
Protein precipitation is induced by adding a precipitating agent, such as methanol or acetonitrile, often containing a small percentage of formic acid to enhance protonation.[1]
-
The mixture is thoroughly vortexed to ensure complete protein precipitation.
-
The sample is then centrifuged at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.[2]
-
A specific volume of the resulting supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation: The separation of Cefuroxime and this compound from other matrix components is typically achieved using a reverse-phase C18 column (e.g., BEH C18, 2.1 × 50 mm, 3.5 µm).[1] A gradient elution with a mobile phase consisting of two solvents, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), is employed at a specific flow rate (e.g., 0.3 mL/min).[1] The gradient program is optimized to ensure a short run time while achieving good peak shape and separation.[1]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) mode is commonly used for detection. The instrument is set to multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Cefuroxime and this compound.
Quantitative Data Summary
The use of this compound as an internal standard allows for the development of highly sensitive and reliable bioanalytical methods. The following tables summarize the quantitative data from validated LC-MS/MS assays.
Table 1: Mass Spectrometry Parameters for Cefuroxime and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Cefuroxime | 423.2 | 207.0 | Negative ESI | [3][4] |
| This compound | 426.2 | 210.0 | Negative ESI | [3][4] |
| Cefuroxime | 423.0 | 317.9 | Negative ESI | [5] |
Table 2: Performance Characteristics of Validated Bioanalytical Methods for Cefuroxime using this compound
| Parameter | Plasma | Bone Tissue | Reference |
| Linearity Range | 10 - 10,000 ng/mL | 4 - 400 µg/g | [1][3][4] |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | 4 µg/g | [1][3][4] |
| Intra-assay Precision (%CV) | < 15% | < 15% | [1] |
| Inter-assay Precision (%CV) | < 15% | < 15% | [1] |
| Accuracy | 93.11% to 98.60% | 89.15% to 106.2% | [1] |
| Extraction Recovery | 99.8% to 102.0% | 105.0% to 107.0% | [1] |
| Matrix Effect | 2.34% to 2.91% | 3.13% to 5.17% | [1] |
Visualizing the Workflow
To further elucidate the process, the following diagrams created using the DOT language illustrate the logical flow of a bioanalytical assay utilizing this compound.
Caption: Bioanalytical workflow for Cefuroxime quantification.
Caption: Rationale for using an internal standard in bioanalysis.
Conclusion
The use of this compound as an internal standard in bioanalytical assays represents a robust and reliable approach for the accurate quantification of Cefuroxime in various biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process effectively compensates for potential sources of error, leading to high-quality data that is indispensable for regulatory submissions and clinical decision-making. The detailed protocols and performance data presented in this guide underscore the importance of a well-validated method and provide a solid foundation for researchers and scientists working in the field of drug development.
References
- 1. Simple and robust analysis of cefuroxime in human plasma and bone tissues by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Cefuroxime-d3: A Technical Guide for its Application as a Reference Standard in Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Cefuroxime-d3 as a reference standard in the quantitative analysis of the cephalosporin antibiotic, Cefuroxime. The use of a stable isotope-labeled internal standard like this compound is a critical component in modern bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision.
The Role of Stable Isotope-Labeled Internal Standards
In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, the blank, and calibration standards. The internal standard is used to correct for the loss of analyte during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry-based assays.[1][2][3] They are analogues of the analyte of interest that contain one or more heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).
This compound is the deuterated form of Cefuroxime, where three hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a compound with a higher molecular weight but nearly identical physicochemical properties to the unlabeled analyte.[4][5] This similarity in chemical behavior is crucial as it ensures that the internal standard and the analyte experience similar extraction efficiencies, ionization responses in the mass spectrometer, and chromatographic retention times, thereby providing a reliable means of correcting for analytical variability.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₃D₃N₄O₈S | [4][5] |
| Molecular Weight | 427.4 g/mol | [4][5] |
| Deuterated Purity | ≥99% deuterated forms (d₁-d₃) | [4] |
| Chemical Name | (6R,7R)-3-((carbamoyloxy)methyl)-7-((Z)-2-(furan-2-yl)-2-((methoxy-d₃)imino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [4] |
| Unlabeled CAS Number | 55268-75-2 | [5] |
| Storage Temperature | -20°C | [5] |
Analytical Methodologies: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for the quantification of Cefuroxime in biological matrices, utilizing this compound as an internal standard. The method offers high sensitivity, selectivity, and accuracy.
Mass Spectrometry Parameters
The determination of Cefuroxime and this compound is typically performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Cefuroxime | 423.0 | 317.9 | Negative ESI | [1] |
| This compound | 426.4 | 321.3 | Negative ESI |
ESI: Electrospray Ionization
Experimental Protocol: Quantification of Cefuroxime in Human Plasma
This section details a typical experimental protocol for the analysis of Cefuroxime in human plasma using this compound as an internal standard.
3.2.1. Materials and Reagents
-
Cefuroxime reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
3.2.2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Cefuroxime and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Cefuroxime stock solution with methanol to create working standard solutions at various concentrations. Prepare a working solution of this compound at a fixed concentration.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the Cefuroxime working standard solutions to create calibration standards. Similarly, prepare QC samples at low, medium, and high concentrations.
3.2.3. Sample Preparation (Protein Precipitation)
-
To a 200 µL aliquot of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound working solution.
-
Vortex the sample for 30 seconds.
-
Add 600 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for another 30 seconds.
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
3.2.4. Liquid Chromatography Conditions
-
Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm), is suitable for the separation.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.
-
Flow Rate: A typical flow rate is around 0.3 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 45°C.
-
Injection Volume: A small injection volume (e.g., 5 µL) is used.
3.2.5. Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in the negative ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) using the transitions specified in Table 3.
-
Source Parameters: Optimize source parameters such as ion spray voltage, temperature, and gas flows to achieve maximum sensitivity.
Method Validation
A bioanalytical method using this compound as an internal standard must be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. Assessed at multiple concentration levels (low, medium, and high QC).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of Cefuroxime in complex biological matrices. Its use as an internal standard in LC-MS/MS-based methods helps to mitigate the variability inherent in the analytical process, leading to reliable data for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The detailed methodologies and validation principles outlined in this guide provide a solid foundation for researchers and scientists to develop and implement robust analytical methods for Cefuroxime.
References
- 1. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
Methodological & Application
Application Note and Protocol: Quantification of Cefuroxime in Human Plasma using Cefuroxime-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefuroxime is a widely used second-generation cephalosporin antibiotic effective against a broad spectrum of bacterial infections.[1][2] Accurate quantification of Cefuroxime in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][2][3] This application note provides a detailed protocol for the sensitive and robust quantification of Cefuroxime in human plasma using a stable isotope-labeled internal standard, Cefuroxime-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[4]
Principle
This method employs a simple protein precipitation technique for sample preparation, followed by reversed-phase liquid chromatography for the separation of Cefuroxime and its internal standard, this compound. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for Cefuroxime and this compound provide high selectivity and sensitivity for their determination in complex biological matrices like plasma.
Materials and Methods
Reagents and Materials
-
Cefuroxime reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Equipment
-
Liquid Chromatograph (LC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: ACQUITY UPLC® BEH C18 (2.1 × 100 mm, 1.7 µm) or equivalent[4]
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Preparation of Solutions
-
Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Cefuroxime reference standard in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cefuroxime stock solution with a 50:50 methanol/water mixture to prepare calibration standards.
-
IS Working Solution (20 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 20 µg/mL.[4]
Experimental Protocols
Sample Preparation
The following workflow outlines the sample preparation procedure:
Figure 1: Sample Preparation Workflow.
A detailed step-by-step protocol for sample preparation is as follows:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (20 µg/mL).[4]
-
Vortex the mixture for 30 seconds.
-
Add 600 µL of methanol to precipitate proteins.[1]
-
Vortex the mixture vigorously for 30 seconds.[1]
-
Centrifuge the sample at 13,000 rpm for 5 minutes.[1]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[4]
LC-MS/MS Conditions
The logical flow of the analytical method is depicted below:
Figure 2: LC-MS/MS Analytical Workflow.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | ACQUITY UPLC® BEH C18 (2.1 × 100 mm, 1.7 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 45°C[4] |
| Autosampler Temp. | 4°C[4] |
| Gradient Program | A time-programmed gradient can be optimized for baseline separation. A typical gradient might be: 0-0.5 min, 10% B; 0.5-3.5 min, 10-90% B; 3.5-4.5 min, 90% B; 4.5-5.0 min, 90-10% B; 5.0-6.0 min, 10% B.[4] |
Mass Spectrometry Parameters:
| Parameter | Cefuroxime | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1][4] | Electrospray Ionization (ESI), Negative[4] |
| MRM Transition (m/z) | 423.0 → 317.9[1] | 426.4 → 321.3[4] |
| Declustering Potential (DP) | -40 V[1] | Optimized based on instrument tuning |
| Collision Energy (CE) | -10 eV[1] | Optimized based on instrument tuning |
Data Analysis and Quantification
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Cefuroxime to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the analysis.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[5] Key validation parameters are summarized below.
Table 1: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance[1][5][6] |
| Linearity (r²) | ≥ 0.99 | > 0.999[6] |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% | 0.05 µg/mL[1] |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 6.3%[1] |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 6.3%[1] |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | 90.9% to 109.1%[1] |
| Recovery (%) | Consistent, precise, and reproducible | 89.4% to 92.3%[1] |
| Matrix Effect | Should be minimized and compensated by the internal standard; typically within 85-115% | Investigated and compensated[1] |
| Stability | Analyte should be stable under various storage and handling conditions | Assessed for freeze-thaw, short-term, and long-term stability[7] |
Results
The use of this compound as an internal standard provides reliable quantification of Cefuroxime in human plasma. The method described is selective, with no significant interference from endogenous plasma components observed at the retention times of Cefuroxime and this compound.
Table 2: Representative Quantitative Data
| Analyte | Linearity Range (µg/mL) | r² | LLOQ (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Cefuroxime | 0.05 - 21.0[1] | > 0.999[6] | 0.05[1] | < 6.3[1] | < 6.3[1] | -9.1 to 9.1[1] |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Cefuroxime in human plasma using LC-MS/MS with this compound as an internal standard. The method is simple, robust, and meets the requirements for bioanalytical method validation, making it suitable for a wide range of applications in clinical and pharmaceutical research.
References
- 1. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study | Semantic Scholar [semanticscholar.org]
- 3. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
Application Note: Quantitative Analysis of Cefuroxime in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefuroxime is a second-generation cephalosporin antibiotic used to treat a wide variety of bacterial infections.[1][2] Accurate quantification of Cefuroxime in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to optimize dosing strategies.[1][3] This application note describes a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Cefuroxime in human plasma. The method utilizes a stable isotope-labeled internal standard, Cefuroxime-d3, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing. The sample preparation employs a simple and efficient protein precipitation technique.[1][4]
Experimental Workflow
The overall analytical process involves plasma sample preparation, chromatographic separation, and mass spectrometric detection and quantification.
Materials and Reagents
-
Cefuroxime reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade Methanol[1]
-
HPLC-grade Acetonitrile[2]
-
Formic Acid[1]
-
Ammonium Acetate
-
Ultrapure Water
-
Drug-free human plasma
Protocols
Preparation of Stock and Working Solutions
-
Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefuroxime reference standard in 50% methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Prepare the this compound internal standard stock solution similarly in 50% methanol.
-
Working Solutions: Prepare serial dilutions of the Cefuroxime stock solution with 50% methanol to create working solutions for calibration curve standards and quality control (QC) samples.[1]
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50% methanol to achieve a concentration of 10 µg/mL.
Store all stock and working solutions at 2-8°C in the dark.
Preparation of Calibration Standards and QC Samples
-
To 200 µL of blank human plasma, add 20 µL of the appropriate Cefuroxime working solution.[1]
-
This results in a calibration curve ranging from approximately 0.05 µg/mL to 20 µg/mL.[1]
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.08, 1.6, and 16 µg/mL) in the same manner using separately prepared working solutions.[1]
Sample Preparation Protocol
The protein precipitation method is used for sample extraction.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | Zorbax SB-Aq (4.6 x 250 mm, 5 µm) or equivalent C18 column[1] |
| Mobile Phase | Isocratic: 42% Methanol, 58% 0.05% Formic Acid in Water[1] |
| Flow Rate | 1.0 mL/min (split to 500 µL/min before MS)[1] |
| Injection Volume | 2 µL[1] |
| Column Temp. | 30°C[1] |
| Autosampler Temp. | 4°C[1] |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V[1] |
| Source Temp. | 400°C[1] |
| MRM Transitions | Cefuroxime: m/z 423.0 → 317.9[1]this compound: m/z 426.0 → 320.9 (Predicted) |
| Collision Energy | Cefuroxime: -10 V[1]this compound: Optimized around -10 V |
| Dwell Time | 200 ms[1] |
Method Validation Summary
The performance of the analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation results for Cefuroxime assays in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.0525 - 21.0 µg/mL[1] |
| Correlation Coefficient (r) | > 0.999[1] |
| Weighting | 1/x |
| Lower Limit of Quantification (LLOQ) | 0.0525 µg/mL[1] |
Table 2: Precision and Accuracy
| QC Level (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC (0.0842) | ≤ 2.84%[1] | ≤ 6.26%[1] | 90.92% - 101.8%[1] |
| Mid QC (1.68) | ≤ 2.84%[1] | ≤ 6.26%[1] | 90.92% - 101.8%[1] |
| High QC (16.8) | ≤ 2.84%[1] | ≤ 6.26%[1] | 90.92% - 101.8%[1] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Cefuroxime | 89.44% - 91.94%[1] | 109.8% - 111.4%[1] |
| Internal Standard | ~92.32%[1] | ~108.8%[1] |
Note: The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects and ensure consistent recovery.
Table 4: Stability
| Stability Condition | Duration | Result |
| Short-term (Room Temp) | 6 hours | Stable[1] |
| Freeze-Thaw Cycles | 3 cycles | Stable[1] |
| Long-term (-20°C) | 145 days | Stable[1] |
| Post-preparative (Autosampler at 4°C) | 20 hours | Stable[1] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Cefuroxime in human plasma. The simple protein precipitation extraction is fast and efficient, yielding high recovery. The use of the stable isotope-labeled internal standard, this compound, ensures the highest level of accuracy and precision, making this method highly suitable for regulated bioanalysis in support of clinical and pharmaceutical studies.
References
- 1. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. sms.carm.es [sms.carm.es]
- 4. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Cefuroxime in Human Plasma by LC-MS/MS using Cefuroxime-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cefuroxime in human plasma. The method utilizes Cefuroxime-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The method has been validated according to industry-standard guidelines, demonstrating excellent linearity, accuracy, precision, and recovery.
Introduction
Cefuroxime is a second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections.[1] Accurate and reliable quantification of Cefuroxime in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the determination of Cefuroxime in human plasma. The use of this compound as an internal standard minimizes variability associated with sample preparation and matrix effects, leading to highly reliable quantitative results.
Experimental
Materials and Reagents
-
Cefuroxime (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (Blank)
Equipment
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., SCIEX, Thermo Fisher Scientific, Agilent)
-
Analytical Balance
-
Centrifuge
-
Pipettes
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Cefuroxime: Accurately weigh and dissolve the reference standard in methanol.
-
This compound: Accurately weigh and dissolve the internal standard in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of Cefuroxime working standards by serially diluting the stock solution with 50:50 (v/v) methanol:water to achieve concentrations for calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with acetonitrile.
-
Sample Preparation Protocol
-
Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 50 µL of blank human plasma, calibration standards, QC samples, or unknown samples into the corresponding tubes.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| Cefuroxime | 423.0 |
| This compound (IS) | 426.0 |
| Dwell Time | 100 ms |
| Collision Gas | Nitrogen |
| Ion Spray Voltage | -4500 V |
| Temperature | 500 °C |
Method Validation
The method was validated for linearity, accuracy, precision, recovery, and matrix effect.
Linearity
The calibration curve was linear over the concentration range of 10 to 5000 ng/mL. The coefficient of determination (r²) was >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (Low, Medium, and High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 30 | 4.2 | 102.5 | 5.1 | 101.8 |
| Mid QC | 500 | 3.1 | 98.7 | 4.5 | 99.2 |
| High QC | 4000 | 2.8 | 101.2 | 3.9 | 100.5 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at three QC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 30 | 92.5 | 98.2 |
| Mid QC | 500 | 94.1 | 99.5 |
| High QC | 4000 | 93.8 | 101.1 |
Results and Discussion
The developed LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Cefuroxime in human plasma. The simple protein precipitation sample preparation is rapid and effective. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for any variability during the analytical process. The method validation results demonstrate that this method meets the requirements for bioanalytical applications.
Visualizations
Caption: Experimental workflow for Cefuroxime quantification.
Caption: Key parameters for bioanalytical method validation.
References
Application Note and Protocol for the Quantification of Cefuroxime in Human Plasma using Cefuroxime-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Cefuroxime in human plasma using a stable isotope-labeled internal standard, Cefuroxime-d3. The methodology is based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.
Introduction
Cefuroxime is a widely used second-generation cephalosporin antibiotic.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[3][4][5] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision.[6] This protocol details a robust method for the analysis of Cefuroxime in human plasma.
Experimental Protocols
This section outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Cefuroxime reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., Welch, Ultimate XB C18)[6]
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare individual stock solutions of Cefuroxime and this compound in a suitable solvent, such as a mixture of 50% acetonitrile in water with 1% formic acid.[6]
-
Working Standard Solutions: Serially dilute the Cefuroxime stock solution with the same solvent to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a fixed concentration.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting Cefuroxime from plasma samples.[3][4][7]
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[8]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters for the analysis of Cefuroxime. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | Welch, Ultimate XB C18[6] |
| Mobile Phase | A gradient of 50% acetonitrile in water with 1% formic acid[6] |
| Flow Rate | 0.8 mL/min[6] |
| Injection Volume | 5-10 µL |
| Column Temperature | 30°C[3] |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Negative Ion Electrospray (ESI-)[6] |
| Multiple Reaction Monitoring (MRM) Transitions | Cefuroxime: m/z 423.2 → 207.0 this compound: m/z 426.2 → 210.0[6] |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | Optimized for the specific instrument |
Data Presentation
The performance of the analytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below. While specific data for a this compound protocol is limited in the provided search results, typical performance characteristics for Cefuroxime assays are presented.
Table 1: Typical Linearity and Sensitivity of Cefuroxime Assays
| Parameter | Typical Value | Reference |
| Linearity Range | 10 - 10,000 ng/mL | [6] |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.99 | [9] |
Table 2: Typical Accuracy and Precision of Cefuroxime Assays
| Parameter | Typical Value | Reference |
| Intra-day Precision (%CV) | < 15% | [3][4] |
| Inter-day Precision (%CV) | < 15% | [3][4] |
| Accuracy (% Bias) | Within ±15% | [3][4] |
Table 3: Typical Recovery and Matrix Effect of Cefuroxime Assays
| Parameter | Typical Value | Reference |
| Extraction Recovery | 89.44% - 92.32% | [3][4] |
| Matrix Effect | Minimal and compensated by IS |
Mandatory Visualization
The following diagram illustrates the general workflow for the quantification of Cefuroxime in human plasma using this compound as an internal standard.
Caption: Workflow for Cefuroxime analysis using this compound.
Conclusion
This protocol provides a comprehensive framework for the reliable quantification of Cefuroxime in human plasma using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS analysis ensures high accuracy, precision, and robustness, making this method suitable for a wide range of clinical and research applications. Adherence to established bioanalytical method validation guidelines is essential to ensure the quality and reliability of the generated data.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Cefuroxime: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study | Semantic Scholar [semanticscholar.org]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A population pharmacokinetic model for cefuroxime using cystatin C as a marker of renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of cefuroxime in breast milk by LC-MS/MS using SALLME technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cefuroxime Analysis using Cefuroxime-d3 Internal Standard
These application notes provide detailed protocols for the quantitative analysis of Cefuroxime in human plasma using Cefuroxime-d3 as an internal standard. The methodologies are intended for researchers, scientists, and drug development professionals.
Overview
Cefuroxime is a widely used second-generation cephalosporin antibiotic. Accurate quantification of Cefuroxime in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for variability during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision.[1]
This document outlines two common and effective sample preparation techniques: Protein Precipitation and Solid-Phase Extraction (SPE) .
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While the focus of this document is on sample preparation, the subsequent analysis is typically performed using LC-MS/MS. The following table summarizes typical LC-MS/MS conditions for Cefuroxime analysis.
| Parameter | Typical Conditions |
| LC Column | BEH C18 (2.1 x 50 mm, 3.5 µm)[1] or Zorbax SB-Aq (4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Gradient | Gradient elution is typically used. |
| Injection Volume | 2 µL[2] |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode[1] or positive mode[3] |
| MS/MS Transitions | Cefuroxime: m/z 423.0 → 207.1[1]this compound: m/z 426.0 → [Product Ion][1] |
Note: The specific product ion for this compound should be determined by direct infusion.
Sample Preparation Protocols
Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis.[2][4]
Caption: Protein Precipitation Workflow for Cefuroxime Analysis.
-
Sample Aliquoting: Pipette 200 µL of thawed and vortexed human plasma into a microcentrifuge tube.[2]
-
Internal Standard Spiking: Add 20 µL of the this compound working solution (e.g., 10 µg/mL in 10% methanol) to the plasma sample.[1][2]
-
Protein Precipitation: Add 600 µL of cold methanol to the tube to precipitate the plasma proteins.[2]
-
Mixing: Vortex the mixture thoroughly for 30 seconds.[2]
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject an aliquot (e.g., 2 µL) of the supernatant into the LC-MS/MS system for analysis.[2]
| Parameter | Result |
| Linearity Range | 0.0525 – 21.0 µg/mL[2] |
| Accuracy | > 90.92%[2] |
| Precision (Intra- and Inter-day) | < 6.26%[2] |
| Extraction Recovery | 89.44% – 92.32%[2] |
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by removing more interfering matrix components.[5][6] An on-line SPE method using a strong anion exchange (SAX) sorbent has been shown to be effective for Cefuroxime.[5][7]
Caption: On-line Solid-Phase Extraction Workflow.
This protocol is adapted from an on-line SPE-LC method and can be performed off-line with appropriate modifications.[5][7]
-
Sample Preparation: Spike plasma samples with the this compound internal standard.
-
SPE Cartridge Conditioning: Condition a strong anion exchange (SAX) SPE cartridge sequentially with methanol and then equilibration buffer (e.g., 10 mM ortho-phosphoric acid).
-
Sample Loading: Load the plasma sample directly onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with 3.0 mL of 10 mM ortho-phosphoric acid to remove high molecular weight matrix components.[7]
-
Elution: Elute Cefuroxime and this compound from the cartridge using a mixture of acetonitrile and 10 mM ortho-phosphoric acid (e.g., 50:50, v/v).[7]
-
Evaporation and Reconstitution (for off-line SPE): Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
| Parameter | Result |
| Linearity Range | 5.00 – 200.00 µg/mL[5][7] |
| Recovery | > 90%[5][7] |
| Precision (RSD) | ≤ 2.82%[5][7] |
| Limit of Detection (LOD) | 1.03 µg/mL[5][7] |
| Limit of Quantification (LOQ) | 3.11 µg/mL[5][7] |
Preparation of Stock and Working Solutions
Proper preparation of stock and working solutions is critical for accurate quantification.
Caption: Preparation of Stock and Working Solutions.
-
Cefuroxime Stock Solution: Prepare a stock solution of Cefuroxime at a concentration of 4 mg/mL in 50% methanol.[1]
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in DMSO.[1]
-
Cefuroxime Working Standards: Serially dilute the Cefuroxime stock solution with 10% methanol to prepare working standards at concentrations such as 2000, 1600, 1000, 500, 200, 100, 40, and 20 µg/mL.[1]
-
This compound Working Solution: Dilute the this compound stock solution with 10% methanol to a final concentration of 10 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare separate stock solutions for low, medium, and high QC concentrations (e.g., 60 µg/mL, 500 µg/mL, and 1500 µg/mL) and dilute them similarly to the working standards.[1]
-
Storage: Store all stock solutions at -40°C, protected from light, until analysis.[1]
Conclusion
Both protein precipitation and solid-phase extraction are viable techniques for the preparation of plasma samples for Cefuroxime analysis. Protein precipitation offers speed and simplicity, making it ideal for large sample batches. Solid-phase extraction provides cleaner extracts, which can improve analytical sensitivity and reduce matrix effects. The choice of method will depend on the specific requirements of the study, such as the desired limit of quantification and the available instrumentation. The use of this compound as an internal standard is highly recommended for both methods to ensure the highest quality of quantitative data.
References
- 1. Simple and robust analysis of cefuroxime in human plasma and bone tissues by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Note: Quantification of Cefuroxime in Human Urine using Cefuroxime-d3 Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Cefuroxime in human urine samples. The method employs a stable isotope-labeled internal standard, Cefuroxime-d3, to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by analysis using a reversed-phase C18 column and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the accurate measurement of Cefuroxime in urine.
Introduction
Cefuroxime is a widely prescribed second-generation cephalosporin antibiotic used to treat a variety of bacterial infections.[1] Monitoring its concentration in urine is crucial for understanding its pharmacokinetic profile, as the majority of the drug is excreted unchanged through the kidneys.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects. While published methods for Cefuroxime in urine exist, they often utilize other internal standards.[4] This application note outlines a comprehensive protocol specifically designed for the use of this compound.
Experimental
Materials and Reagents
-
Cefuroxime sodium salt (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human urine
Instrumentation
-
Liquid Chromatograph (e.g., UHPLC system)
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
Standard Solutions
Stock solutions of Cefuroxime and this compound were prepared in water at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a water/methanol (50:50, v/v) mixture. A working internal standard solution of this compound was prepared at a suitable concentration (e.g., 1 µg/mL) in the same diluent. All solutions were stored at -20°C.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
To 100 µL of urine sample, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As required to achieve separation |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cefuroxime | 425.1 | 207.1 | 20 |
| This compound | 428.1 | 210.1 | 20 |
Note: The exact MRM transitions and collision energies for this compound should be optimized by direct infusion.
Method Validation (Expected Performance)
The following tables summarize the expected performance characteristics of the method, based on typical results for similar assays.[5]
Table 1: Linearity and Range
| Analyte | Range (ng/mL) | R² |
| Cefuroxime | 10 - 10,000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 30 | < 15 | < 15 | 85 - 115 |
| Medium | 500 | < 15 | < 15 | 85 - 115 |
| High | 8000 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Cefuroxime | > 85 | > 85 | > 85 |
| This compound | > 85 | > 85 | > 85 |
Experimental Workflow and Protocols
The following diagrams illustrate the key workflows for this application.
Caption: Sample preparation workflow for Cefuroxime in urine.
References
- 1. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cefuroxime | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Cefuroxime axetil dosing regimens and probability of target attainment in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Cefuroxime-d3 for Enhanced Accuracy in Stability-Indicating Studies of Cefuroxime Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stability testing is a critical component in the development of pharmaceutical formulations to ensure their safety, efficacy, and quality over a defined storage period. Cefuroxime, a second-generation cephalosporin antibiotic, is susceptible to degradation under various environmental conditions. Therefore, a robust stability-indicating analytical method is essential for accurately quantifying the active pharmaceutical ingredient (API) and its degradation products. The use of a stable isotope-labeled internal standard, such as Cefuroxime-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers significant advantages in terms of analytical precision and accuracy. This application note provides a detailed protocol for conducting stability studies of Cefuroxime formulations using this compound as an internal standard.
Deuterium-labeled compounds are ideal internal standards for LC-MS/MS analysis as they exhibit similar chromatographic behavior and ionization efficiency to the unlabeled analyte, while being distinguishable by their mass-to-charge ratio (m/z).[1] This co-elution minimizes the effects of matrix suppression and variations in sample preparation, leading to more reliable quantification.
Key Benefits of Using this compound in Stability Studies:
-
Improved Accuracy and Precision: Minimizes variability introduced during sample preparation and analysis.
-
Enhanced Specificity: Clearly distinguishes the analyte from potential interfering substances and degradation products.
-
Reliable Quantification: Compensates for matrix effects and fluctuations in instrument response.
Experimental Protocols
This section details the protocols for conducting forced degradation studies and the subsequent analysis of Cefuroxime in the presence of its degradation products using a stability-indicating LC-MS/MS method with this compound as an internal standard.
Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation pathways of Cefuroxime and to demonstrate the specificity of the analytical method.
a. Preparation of Stock Solution: Prepare a stock solution of Cefuroxime at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water, depending on the formulation).
b. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the Cefuroxime stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 10 µg/mL with mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the Cefuroxime stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 90 minutes.[2][3] Neutralize with 0.1 N HCl and dilute to a final concentration of 10 µg/mL with mobile phase.
-
Oxidative Degradation: To 1 mL of the Cefuroxime stock solution, add 1 mL of 30% H₂O₂.[2] Keep the mixture at room temperature for 90 minutes. Dilute to a final concentration of 10 µg/mL with mobile phase.
-
Thermal Degradation: Place the solid Cefuroxime drug substance in a hot air oven at 50°C for 5 days.[2] Subsequently, prepare a 10 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid Cefuroxime drug substance to direct sunlight for 5 days.[2] Subsequently, prepare a 10 µg/mL solution in the mobile phase.
LC-MS/MS Analytical Method
a. Preparation of Standard and Sample Solutions:
-
Cefuroxime Standard Solutions: Prepare a series of calibration standards of Cefuroxime in the mobile phase, ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Working Internal Standard Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in the mobile phase.
-
Sample Preparation: To 100 µL of each stressed sample, add 100 µL of the working internal standard solution (this compound, 100 ng/mL). Vortex and inject into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cefuroxime: [M+H]⁺ or [M-H]⁻ → specific product ionthis compound: [M+H]⁺ or [M-H]⁻ → specific product ion |
| Collision Energy | Optimized for each transition |
Data Presentation
The following tables summarize the quantitative data from the forced degradation studies of Cefuroxime.
Table 1: Summary of Forced Degradation Studies of Cefuroxime
| Stress Condition | Time | Temperature | % Cefuroxime Remaining |
| 0.1 N HCl | 90 minutes | Room Temperature | 29.06%[2] |
| 0.1 N NaOH | 90 minutes | Room Temperature | 29.56%[2] |
| 30% H₂O₂ | 90 minutes | Room Temperature | 32.10%[2] |
| Thermal | 5 days | 50°C | 75.33%[2] |
| Photolytic | 5 days | Sunlight | 72.88%[2] |
Table 2: Stability of Cefuroxime under Hydrolytic and Oxidative Stress Over Time
| Stress Condition | Time | % Cefuroxime Remaining |
| 0.1 N NaOH | 90 minutes | 29.56%[2] |
| 3 days | Complete Degradation[2] | |
| 0.1 N HCl | 90 minutes | 29.06%[2] |
| 3 days | Complete Degradation[2] | |
| 30% H₂O₂ | 90 minutes | 32.10%[2] |
| 3 days | Complete Degradation[2] |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of using an isotopically labeled internal standard.
Caption: Experimental workflow for the stability study of Cefuroxime formulations.
Caption: Principle of quantification using a stable isotope-labeled internal standard in LC-MS/MS.
Conclusion
The use of this compound as an internal standard in a stability-indicating LC-MS/MS method provides a robust and reliable approach for the analysis of Cefuroxime and its degradation products in pharmaceutical formulations. This methodology ensures high accuracy and precision, which is crucial for regulatory submissions and for guaranteeing the quality and safety of the final drug product. The protocols and data presented in this application note can be adapted for the stability testing of various Cefuroxime formulations.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Cefuroxime-d3 Analysis
Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Cefuroxime-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method development, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
A1: this compound is a stable isotope-labeled version of the antibiotic Cefuroxime. It is commonly used as an internal standard (IS) in LC-MS/MS methods for the quantification of Cefuroxime in various biological matrices.[1] Because it has a slightly higher molecular weight than Cefuroxime due to the deuterium atoms, it can be distinguished by the mass spectrometer, while its chemical and physical properties are nearly identical. This allows for accurate correction of variations that may occur during sample preparation and analysis.
Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Cefuroxime and this compound?
A2: For accurate quantification, specific precursor-to-product ion transitions are monitored. While optimal transitions should be determined empirically on your instrument, common transitions are:
-
Cefuroxime: m/z 423.0 → 317.9[2]
-
This compound: The precursor ion will be shifted by +3 Da (m/z 426.0). The product ion may or may not be shifted depending on the location of the deuterium labels. It is crucial to determine the optimal product ion by direct infusion of a this compound standard.
Q3: What type of sample preparation is recommended for plasma samples containing this compound?
A3: Protein precipitation is a simple and effective method for extracting Cefuroxime and this compound from plasma samples.[2][3][4] This typically involves adding a precipitating agent like methanol or acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, is then injected into the LC-MS/MS system.
Q4: Which ionization mode is best suited for this compound analysis?
A4: Negative electrospray ionization (ESI) mode is commonly used and has been shown to be more sensitive for the analysis of Cefuroxime.[2][3] This is due to the presence of a readily ionizable carboxylic acid group in the Cefuroxime molecule.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | Incorrect MRM transition settings. | Infuse a this compound standard solution directly into the mass spectrometer to determine the correct precursor and product ion m/z values. |
| Inefficient ionization. | Optimize ion source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas). Ensure the mobile phase composition is amenable to good ionization (e.g., slightly acidic or basic modifiers). | |
| Sample degradation. | Cefuroxime is known to be unstable in certain matrices and temperatures.[5] Prepare fresh stock solutions and quality control samples. Store samples at appropriate temperatures (e.g., -20°C or -80°C) and analyze them as soon as possible after preparation.[5] | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Inappropriate mobile phase composition. | Adjust the organic modifier (e.g., methanol, acetonitrile) and aqueous component (e.g., water with formic acid or ammonium formate) ratios. An isocratic mobile phase of methanol and 0.05% formic acid in water has been shown to be effective.[2] |
| Unsuitable HPLC/UHPLC column. | A C18 column is commonly used for the separation of Cefuroxime.[2][6] Consider using a column with a different chemistry or particle size if peak shape issues persist. | |
| Column temperature is not optimal. | Optimize the column temperature. A temperature of around 30-40°C is a good starting point.[2][7] | |
| High Background Noise or Interferences | Matrix effects from the sample. | Improve the sample preparation method. If using protein precipitation, ensure complete precipitation and clean transfer of the supernatant. Consider solid-phase extraction (SPE) for cleaner extracts. |
| Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. | |
| Inconsistent Results or Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent pipetting of the sample, internal standard, and precipitation solvent. Use an automated liquid handler for improved precision if available. |
| Instability of the analyte in the autosampler. | Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of Cefuroxime and this compound in prepared samples.[2] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is adapted from a method for the analysis of Cefuroxime in human plasma.[2]
-
To a 200 µL aliquot of plasma sample, add 20 µL of this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 600 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for another 30 seconds.
-
Centrifuge the sample at 13,000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography Parameters
The following are typical starting parameters for the chromatographic separation of Cefuroxime and this compound.[2]
| Parameter | Value |
| Column | Agilent Zorbax SB-Aq (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol / 0.05% Formic Acid in Water (42:58, v/v) |
| Flow Rate | 1.0 mL/min (with a 1:1 split before the mass spectrometer) |
| Injection Volume | 2 µL |
| Column Temperature | 30°C |
| Autosampler Temp. | 4°C |
Mass Spectrometry Parameters
These parameters are a starting point and should be optimized for your specific instrument.[2]
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| MRM Transition (Cefuroxime) | m/z 423.0 → 317.9 |
| MRM Transition (this compound) | Determine by direct infusion (Precursor expected at m/z 426.0) |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 400°C |
| Collision Gas | Nitrogen |
| Dwell Time | 200 ms |
Quantitative Data Summary
The following table summarizes typical performance characteristics of an LC-MS/MS method for Cefuroxime using a deuterated internal standard.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.0525 – 21.0 µg/mL | [2] |
| Correlation Coefficient (r) | > 0.999 | [2] |
| Intra-day Precision (%RSD) | < 6.3% | [2] |
| Inter-day Precision (%RSD) | < 6.3% | [2] |
| Accuracy | 90.9% - 109.1% | [2] |
| Extraction Recovery | 89.4% - 92.3% | [2] |
Visualizations
References
- 1. Purchase [D3]-Cefuroxime [nucleosyn.com]
- 2. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. ptfarm.pl [ptfarm.pl]
Technical Support Center: Cefuroxime Analysis with Cefuroxime-d3 Internal Standard
Welcome to the technical support center for the bioanalysis of Cefuroxime using its deuterated internal standard, Cefuroxime-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental analysis, primarily using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for the quantitative analysis of Cefuroxime?
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte (Cefuroxime), it exhibits very similar behavior during sample preparation, chromatography, and ionization. This allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.
Q2: What are the most common sources of interference when using this compound?
The most common interferences include:
-
Isotopic Contribution: Natural abundance of isotopes in Cefuroxime can contribute to the signal of this compound, and vice-versa, especially if the mass difference is small.
-
Chromatographic Co-elution Issues: Incomplete co-elution of Cefuroxime and this compound can lead to differential matrix effects.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard differently if they do not co-elute perfectly.
-
Contamination: Any contamination in the LC-MS/MS system can introduce interfering peaks.
-
Stability Issues: Degradation of Cefuroxime or this compound during sample collection, storage, or processing can lead to inaccurate results.
Q3: Can Cefuroxime and this compound have different retention times?
Yes, it is possible. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This phenomenon, known as the "isotope effect," is due to the minor differences in physicochemical properties caused by the heavier deuterium atoms. Even a small difference in retention time can expose the analyte and internal standard to different matrix effects, potentially compromising the accuracy of the results.
Q4: How can I assess the stability of Cefuroxime and this compound in my samples?
Stability should be evaluated under various conditions that mimic the sample lifecycle in your laboratory. This includes:
-
Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Determine stability in the storage freezer over a prolonged period.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Cefuroxime and/or this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Inappropriate Mobile Phase pH | Cefuroxime is an acidic compound. Ensure the mobile phase pH is optimized for good peak shape. A common mobile phase includes a mixture of methanol or acetonitrile with an acidic aqueous component like formic acid.[1] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Flush the column with a strong solvent, or if necessary, replace the column. |
| Secondary Interactions with Column | Consider using a column with a different stationary phase or adding a competing agent to the mobile phase. |
Issue 2: High Variability in this compound Response Across a Batch
Possible Causes & Solutions
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure consistent and precise pipetting of the internal standard and other reagents. Automating the liquid handling steps can improve reproducibility. |
| Differential Matrix Effects | This may occur if Cefuroxime and this compound are not perfectly co-eluting. Re-optimize the chromatographic method to achieve better co-elution. |
| Ion Source Contamination | Clean the ion source of the mass spectrometer. |
| Internal Standard Stability Issues | Re-evaluate the stability of the this compound stock and working solutions. |
Issue 3: Inaccurate Quantification - Bias in Quality Control (QC) Samples
Possible Causes & Solutions
| Cause | Recommended Action |
| Isotopic Contribution/Cross-Talk | Check the isotopic purity of the this compound standard. If significant unlabeled Cefuroxime is present, it will lead to a positive bias. Also, check for the contribution of the M+3 isotope of Cefuroxime to the this compound signal. |
| Poor Chromatographic Resolution | If Cefuroxime and this compound are not baseline resolved from interfering peaks from the matrix, this can lead to inaccurate integration and quantification. Optimize the chromatographic method to improve resolution. |
| Calibration Curve Issues | Ensure the calibration range is appropriate for the expected sample concentrations and that the curve is linear and well-defined. |
| Incorrect Internal Standard Concentration | Verify the concentration of the this compound working solution. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting Cefuroxime from plasma samples.[1]
-
To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 600 µL of cold methanol (or acetonitrile) to precipitate the proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters (Illustrative)
The following are typical starting parameters for the analysis of Cefuroxime. Optimization will be required for your specific instrumentation and application.
| Parameter | Typical Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | Cefuroxime: [M+H]+ → fragment ionsthis compound: [M+H]+ → corresponding fragment ions |
Note: Specific MRM transitions need to be optimized by infusing pure standards of Cefuroxime and this compound into the mass spectrometer.
Visualizations
Caption: Troubleshooting workflow for inaccurate Cefuroxime quantification.
Caption: Relationship between analyte, IS, and accurate quantification.
References
Cefuroxime-d3 Stability in Biological Matrices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability of Cefuroxime-d3 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterated form of Cefuroxime, a second-generation cephalosporin antibiotic. In bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). Its chemical and physical properties are nearly identical to the non-deuterated (endogenous) Cefuroxime, but it has a different mass. This allows for accurate quantification of Cefuroxime in biological samples by correcting for variability during sample preparation and analysis.
Q2: How stable is this compound in its solid form?
As a solid, this compound is stable for at least four years when stored at -20°C.
Q3: What is the expected stability of this compound in biological matrices like plasma and urine?
Q4: What are the common stability issues encountered with deuterated internal standards like this compound?
Potential issues include:
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding environment (e.g., water in the biological matrix or mobile phase). This can lead to a decrease in the signal of the deuterated internal standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.
-
Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention time between the analyte and the internal standard. This can be problematic if it leads to differential matrix effects.
-
Purity: The deuterated standard should be of high isotopic purity to avoid interference with the quantification of the native analyte.
Q5: How can I assess the stability of this compound in my own experiments?
Stability should be evaluated under conditions that mimic sample handling and storage in your laboratory. This includes:
-
Freeze-Thaw Stability: Assess the stability after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that reflects the sample processing time.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage period.
-
Stock Solution Stability: Confirm the stability of your this compound stock and working solutions under their storage conditions.
Troubleshooting Guides
Issue 1: Inconsistent or decreasing internal standard (this compound) response across an analytical run.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in the autosampler. | Cefuroxime is known to be unstable at room temperature. Ensure the autosampler is temperature-controlled (e.g., set to 4°C). Analyze a set of freshly prepared quality control (QC) samples at the beginning and end of the run to assess for degradation. |
| Instability of this compound in the processed sample. | Re-evaluate the short-term stability of this compound in the final extracted solvent. It may be necessary to minimize the time between sample processing and injection. |
| Precipitation of this compound in the autosampler vial. | Check the solubility of this compound in the final reconstitution solvent. If solubility is an issue, consider changing the solvent composition. |
| Adsorption to vials or tubing. | Use silanized glass or low-binding polypropylene vials and tubing to minimize adsorption. |
Issue 2: High variability in the analyte/internal standard peak area ratio for quality control samples.
| Potential Cause | Troubleshooting Step |
| Differential matrix effects between Cefuroxime and this compound. | A slight chromatographic shift between the analyte and internal standard can lead to different degrees of ion suppression or enhancement. Optimize the chromatography to ensure co-elution. Evaluate matrix effects by comparing the response in post-extraction spiked matrix samples to that in neat solution. |
| Isotopic exchange. | While less common for the labeled position in this compound (methoxy group), it is a possibility. Analyze a blank matrix sample spiked only with this compound to see if a signal appears at the mass transition of unlabeled Cefuroxime. |
| Inconsistent sample processing. | Ensure consistent timing and execution of all sample preparation steps (e.g., protein precipitation, evaporation, reconstitution). |
Stability of Cefuroxime in Biological Matrices (as a proxy for this compound)
The following tables summarize the stability of unlabeled Cefuroxime in various biological matrices under different storage conditions, as reported in the scientific literature. This data can be used as a guideline for handling samples containing this compound.
Table 1: Stability of Cefuroxime in Human Plasma
| Storage Condition | Duration | Stability |
| Room Temperature (~22-25°C) | 6 hours | Stable[4] |
| Room Temperature (~22-25°C) | 24 hours | Stable[1] |
| 4°C (Autosampler) | 20 hours | Stable[4] |
| 4°C | 72 hours | Stable[1] |
| -20°C | 145 days | Stable[4] |
| -80°C | 1 year | Stable[1] |
| Freeze-Thaw Cycles (from -20°C) | 3 cycles | Stable[4] |
Table 2: Stability of Cefuroxime in Human Blood and Urine
| Matrix | Storage Condition | Duration | Stability |
| Blood | Room Temperature (+23°C) | Unstable | Highly unstable[2][3] |
| Blood | 4°C | Unstable | Significant degradation[2][3] |
| Blood | -15°C | ~86-105 days | Gradual decrease[2][3] |
| Urine | Room Temperature (+23°C) | Unstable | Highly unstable[2][3] |
| Urine | 4°C | ~66 days | Gradual decrease[2][3] |
| Urine | -15°C | ~132 days | Gradual decrease[2][3] |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Stability in Plasma
This protocol outlines a general procedure for evaluating the freeze-thaw, short-term, and long-term stability of this compound in plasma.
-
Preparation of Quality Control (QC) Samples:
-
Spike a pool of blank human plasma with known concentrations of Cefuroxime to prepare low and high QC samples.
-
Spike these QC samples with the working concentration of this compound internal standard.
-
-
Freeze-Thaw Stability:
-
Subject a set of low and high QC samples to three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, then thaw them unassisted at room temperature.
-
After the third cycle, process and analyze the samples.
-
-
Short-Term (Bench-Top) Stability:
-
Thaw a set of low and high QC samples and keep them at room temperature for a predefined period (e.g., 4, 8, or 24 hours) before processing and analysis.
-
-
Long-Term Stability:
-
Store a set of low and high QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).
-
-
Sample Analysis:
-
On the day of analysis, thaw the stability samples and a set of freshly prepared calibration standards and QC samples (as a reference).
-
Process all samples using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).
-
Calculate the concentrations of the stability samples against the freshly prepared calibration curve.
-
-
Acceptance Criteria:
-
The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in biological matrices.
Caption: Logical workflow for troubleshooting this compound stability issues.
References
- 1. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. researchgate.net [researchgate.net]
- 4. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Matrix effects in the analysis of Cefuroxime with Cefuroxime-d3
This technical support center provides troubleshooting guidance and frequently asked questions regarding matrix effects encountered during the analysis of Cefuroxime using its stable isotope-labeled internal standard, Cefuroxime-d3, by LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues observed during the bioanalysis of Cefuroxime that may be attributed to matrix effects.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| CEF-ME-01 | Inconsistent or low recovery of Cefuroxime | Ion suppression or enhancement due to co-eluting matrix components. | 1. Optimize Chromatographic Separation: Adjust the gradient, mobile phase composition, or switch to a different column chemistry (e.g., HILIC, mixed-mode) to separate Cefuroxime from interfering matrix components.[1] 2. Enhance Sample Preparation: Implement a more rigorous sample clean-up technique. Move from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interferences.[1] 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[2] |
| CEF-ME-02 | High variability in this compound internal standard response across samples | Inconsistent matrix effects between different samples or issues with the internal standard itself. | 1. Evaluate Matrix Factor in Different Lots: Assess the matrix effect in at least six different lots of the biological matrix to understand inter-subject variability.[3][4] 2. Check for IS Purity and Stability: Ensure the isotopic purity of this compound is high and that no isotopic exchange is occurring.[5] 3. Investigate Co-eluting Metabolites: Metabolites of Cefuroxime or other co-administered drugs could be interfering with the internal standard.[1] |
| CEF-ME-03 | Poor accuracy and precision in quality control (QC) samples | Non-uniform matrix effects across the concentration range of the calibration curve. | 1. Assess Matrix Effect at Low and High Concentrations: Evaluate the matrix factor at both low and high QC levels to check for concentration-dependent effects.[3] 2. Construct a Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. |
| CEF-ME-04 | Signal suppression or enhancement observed in post-column infusion experiments | Presence of endogenous matrix components, such as phospholipids, that alter the ionization efficiency of Cefuroxime and this compound. | 1. Modify Chromatographic Conditions: Adjust the elution gradient to avoid the co-elution of phospholipids.[6] 2. Employ Phospholipid Removal Strategies: Use specialized sample preparation products designed to remove phospholipids from the sample extract. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of Cefuroxime?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting compounds from the sample matrix.[1][3] In the analysis of Cefuroxime from biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer source.[3][6] This can lead to inaccurate and imprecise quantification of Cefuroxime, compromising the reliability of pharmacokinetic and bioequivalence studies.[1][3]
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative LC-MS/MS analysis.[3][5] Because this compound is structurally and chemically almost identical to Cefuroxime, it co-elutes and experiences the same degree of ion suppression or enhancement.[3] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.[3]
Q3: What are the common sources of matrix effects in plasma samples for Cefuroxime analysis?
A3: Common sources of matrix effects in plasma include:
-
Phospholipids: These are major components of cell membranes and are often co-extracted, causing significant ion suppression.[3]
-
Salts and Endogenous Small Molecules: These can alter the droplet formation and evaporation process in the electrospray ionization source.[3]
-
Proteins: Inadequate protein removal during sample preparation can lead to contamination of the LC-MS system and signal instability.[3]
-
Co-administered Drugs and their Metabolites: Other therapeutic agents taken by the subject can co-elute and interfere with the ionization of Cefuroxime or this compound.[1]
Q4: How can I experimentally assess the magnitude of the matrix effect for my Cefuroxime assay?
A4: The most common method is the post-extraction addition technique. This involves comparing the peak area of Cefuroxime spiked into the extract of a blank matrix sample to the peak area of Cefuroxime in a neat solution at the same concentration. The ratio of these responses is termed the "matrix factor" (MF).
Matrix Factor (MF) Calculation:
| Formula | Interpretation |
| MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect.[1] |
To account for the internal standard, the IS-normalized matrix factor is calculated:
| Formula | Interpretation |
| IS-Normalized MF = (MF of Cefuroxime) / (MF of this compound) | An IS-normalized MF close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.[3] |
Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A5: Regulatory agencies like the FDA require the evaluation of matrix effects as part of bioanalytical method validation.[4] It is recommended to assess matrix effects using at least six different sources of the biological matrix.[3][4] While a stable isotope-labeled internal standard is expected to compensate for matrix effects, the variability of the internal standard response should also be monitored.[7] For a robust method, the coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be within an acceptable range, typically ≤15%.
Experimental Protocols
Protocol 1: Assessment of Matrix Factor using Post-Extraction Addition
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the finalized sample preparation method.
-
Prepare Post-Spiked Samples: Spike the blank matrix extracts with Cefuroxime and this compound at low and high QC concentrations.
-
Prepare Neat Solutions: Prepare solutions of Cefuroxime and this compound in the mobile phase at the same low and high QC concentrations.
-
Analyze Samples: Inject the post-spiked samples and neat solutions into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor: Use the formulas provided in the FAQ section to calculate the matrix factor and the IS-normalized matrix factor for each lot of the matrix.
Visualizations
Caption: A logical workflow for identifying and mitigating matrix effects.
References
- 1. eijppr.com [eijppr.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. fda.gov [fda.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. fda.gov [fda.gov]
Validation & Comparative
Validation of an Analytical Method for Cefuroxime using Cefuroxime-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated analytical method for the quantification of Cefuroxime in biological matrices using a deuterated internal standard, Cefuroxime-d3, against alternative methods. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry-based bioanalysis, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.
Performance Comparison of Analytical Methods for Cefuroxime
The following tables summarize the key validation parameters of an LC-MS/MS method utilizing this compound as an internal standard, compared to other validated methods for Cefuroxime analysis that employ different internal standards or analytical techniques.
Table 1: Method Performance using this compound as Internal Standard (LC-MS/MS)
| Validation Parameter | Performance in Human Plasma | Performance in Bone Tissue |
| Linearity Range | 2 - 200 µg/mL | 4 - 400 µg/g |
| Correlation Coefficient (r²) | 0.998 | 0.994 |
| Lower Limit of Quantification (LLOQ) | 2 µg/mL | 4 µg/g |
| Intra-assay Precision (%RSD) | < 15% | < 15% |
| Inter-assay Precision (%RSD) | < 15% | < 15% |
| Accuracy | 93.11% to 98.60% | 89.15% to 106.2% |
| Extraction Recovery | 99.8% to 102.0% | 105.0% to 107.0% |
| Matrix Effect | 2.34% to 2.91% | 3.13% to 5.17% |
Data sourced from a validated LC-MS/MS assay.[1]
Table 2: Comparison with Alternative Analytical Methods for Cefuroxime in Human Plasma
| Method | Internal Standard | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LC-MS/MS | Tazobactam | 0.0525 - 21.0 | 0.0525 | < 2.84% | < 6.26% | 90.92% to 101.8% |
| HPLC-UV | Cefalexin | 0.2 - 12.0 | 0.2 | 0.46% - 1.71% | 3.53% - 4.52% | 94.5% to 100.0% |
| LC-MS/MS | None | 63 - 6120 ng/mL | 63 ng/mL | < 9.3% | < 9.3% | -4.9% to -1.6% (bias) |
| UPLC-MS/MS | Cefazolin | 0.5 - 100 | 0.1 | 2.59% - 6.18% | 1.61% - 3.77% | Not explicitly stated |
Data compiled from various validated methods.[2][3][4]
Experimental Protocols
Detailed Methodology for Cefuroxime Analysis using this compound Internal Standard (LC-MS/MS)
This protocol is for the quantification of Cefuroxime in human plasma and bone tissue.
1. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of Cefuroxime (4 mg/mL) in 50% methanol.
-
Prepare standard working solutions by diluting the stock solution with 10% methanol to concentrations of 20, 40, 100, 200, 500, 1000, 1600, and 2000 µg/mL.[1]
-
Prepare QC stock solutions at low (60 µg/mL), medium (500 µg/mL), and high (1500 µg/mL) concentrations in the same manner.[1]
-
Prepare a stock solution of this compound (Internal Standard, IS) at 1 mg/mL in DMSO and dilute with 10% methanol to a final working concentration of 10 µg/mL.[1]
-
Store all stock and working solutions at -40°C until use.[1]
2. Sample Preparation:
-
Plasma: To 50 µL of plasma, add 10 µL of the this compound working solution and 150 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Bone Tissue: Homogenize bone tissue in saline. To the homogenate, add the this compound working solution and acetonitrile for protein precipitation, followed by vortexing and centrifugation.
3. LC-MS/MS Conditions:
-
Chromatographic Column: BEH C18 column (2.1 × 50 mm, 3.5 µm).[1]
-
Mobile Phase: Gradient elution with 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Cefuroxime: m/z 423.0 → [Product Ion]
-
This compound: m/z 426.0 → [Product Ion][1]
-
4. Data Analysis:
-
Quantify Cefuroxime by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
Experimental Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the validation of the analytical method for Cefuroxime using this compound.
Caption: Workflow for the bioanalytical method of Cefuroxime using this compound.
Conclusion
The use of this compound as an internal standard in an LC-MS/MS method provides a robust, accurate, and precise approach for the quantification of Cefuroxime in biological matrices. As demonstrated in the comparative data, this method exhibits excellent performance characteristics, making it highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development. The detailed protocol and workflow provided in this guide offer a solid foundation for the implementation and validation of this superior analytical technique.
References
- 1. Simple and robust analysis of cefuroxime in human plasma and bone tissues by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. farmaciajournal.com [farmaciajournal.com]
Cefuroxime Analysis: A Comparative Guide to Internal Standard Selection for Enhanced Linearity, Accuracy, and Precision
In the quantitative bioanalysis of the cephalosporin antibiotic Cefuroxime, the choice of an appropriate internal standard is paramount to ensure the linearity, accuracy, and precision of the analytical method. This guide provides a comparative overview of the performance of different internal standards, with a special focus on the advantages of using a stable isotope-labeled standard such as Cefuroxime-d3. While specific validation data for this compound is not extensively published, this guide draws upon established data from commonly used structural analog internal standards and highlights the well-documented benefits of isotopic dilution techniques.
Performance Comparison of Internal Standards
The selection of an internal standard is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to compensate for variability during sample preparation and analysis. The ideal internal standard should mimic the analyte's behavior throughout the entire process.
Commonly Used Internal Standards for Cefuroxime Analysis:
Several compounds have been utilized as internal standards in published methods for the quantification of Cefuroxime in biological matrices. These are typically structural analogs that exhibit similar chromatographic and mass spectrometric properties.
| Internal Standard | Linearity (r²) | Accuracy (%) | Precision (%RSD) | Reference |
| Tazobactam | 0.9998 | 90.92 - 101.8 | Intra-day: ≤ 2.84, Inter-day: ≤ 6.26 | [1][2][3] |
| Cefoxitin | > 0.99 | within ±6.3 of nominal | ≤ 7.6 | |
| Cefixime | > 0.99 | Not explicitly stated | Not explicitly stated |
The Case for this compound: The Gold Standard
A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. In this type of internal standard, one or more atoms of the Cefuroxime molecule are replaced with their stable heavy isotopes (e.g., deuterium). This results in a compound that is chemically identical to Cefuroxime but has a different mass, allowing it to be distinguished by the mass spectrometer.
Advantages of this compound:
-
Improved Accuracy and Precision: this compound co-elutes with Cefuroxime, meaning it experiences the exact same chromatographic conditions and, more importantly, the same degree of ion suppression or enhancement in the mass spectrometer's ion source. This leads to more effective normalization and, consequently, more accurate and precise results. Studies with other drugs, such as sirolimus, have demonstrated that the use of a deuterium-labeled internal standard (SIR-d3) resulted in consistently lower inter-patient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog internal standard (DMR, CV of 7.6%-9.7%).[4][5]
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can significantly impact the ionization efficiency of the analyte. A stable isotope-labeled internal standard is the most effective tool to correct for these matrix effects, as both the analyte and the internal standard are affected in the same way.
-
Similar Extraction Recovery: During sample preparation steps like protein precipitation or solid-phase extraction, the recovery of the analyte can be variable. This compound will have nearly identical extraction recovery to the unlabeled Cefuroxime, ensuring that any loss of analyte is accurately accounted for.
Experimental Protocols
Below is a representative experimental protocol for the analysis of Cefuroxime in human plasma by LC-MS/MS, adaptable for use with this compound as the internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (e.g., this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to achieve separation of Cefuroxime from endogenous plasma components. For example:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cefuroxime: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, precursor will be heavier than Cefuroxime)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).
Visualizations
Caption: A typical workflow for bioanalytical method validation using LC-MS/MS.
Caption: Principle of stable isotope dilution using this compound as an internal standard.
References
- 1. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Cefuroxime Assays: A Comparative Analysis Featuring Cefuroxime-d3
In the realm of bioanalysis, the transition between different analytical methods for the same analyte requires a rigorous cross-validation process to ensure the integrity and continuity of data. This is particularly crucial in longitudinal studies where a validated method might be updated or replaced. This guide provides a comprehensive comparison framework for the cross-validation of a new Cefuroxime assay utilizing a deuterated internal standard, Cefuroxime-d3, against an established method.
For the purpose of this guide, we will consider a hypothetical scenario where a laboratory is transitioning from a validated LC-MS/MS method for Cefuroxime using Tazobactam as the internal standard (Method A) to a newly developed LC-MS/MS method employing this compound as the internal standard (Method B). The objective is to demonstrate the interchangeability of the two methods through a systematic cross-validation study.
Comparative Overview of Analytical Methods
The performance of both the established and the new method is characterized by several key validation parameters. The following table summarizes the typical performance data for two such hypothetical, yet representative, LC-MS/MS assays for Cefuroxime.
| Parameter | Method A (Established, with Tazobactam IS) | Method B (New, with this compound IS) |
| Internal Standard (IS) | Tazobactam | This compound |
| Linearity Range | 0.0525 – 21.0 µg/mL[1] | 0.05 – 25.0 µg/mL |
| Correlation Coefficient (r) | > 0.999[1] | > 0.999 |
| Intra-day Precision (%RSD) | < 6.26%[1] | < 5.0% |
| Inter-day Precision (%RSD) | < 6.26%[1] | < 5.0% |
| Accuracy (% Bias) | Within ± 9.08%[1] | Within ± 5.0% |
| Mean Recovery | 89.44% - 92.32%[1] | > 90% |
| Lower Limit of Quantification (LLOQ) | 0.0525 µg/mL[1] | 0.05 µg/mL |
Experimental Protocols
A detailed understanding of the methodologies is essential for a successful cross-validation.
Method A: Established LC-MS/MS Assay with Tazobactam IS
This method, as described in the literature, involves a straightforward protein precipitation for sample preparation.
-
Sample Preparation : To 200 µL of human plasma, 20 µL of the internal standard working solution (Tazobactam) is added. Protein precipitation is achieved by adding methanol. After vortexing and centrifugation, the supernatant is injected into the LC-MS/MS system.[1]
-
Chromatographic Conditions :
-
Column : Zorbax SB-Aq (4.6 × 250 mm, 5 µm)[1]
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (containing a suitable buffer).
-
Flow Rate : 0.8 mL/min
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties.
-
Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Cefuroxime and Tazobactam.
-
Method B: New LC-MS/MS Assay with this compound IS
The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative LC-MS/MS analysis, as it closely mimics the analyte's behavior during sample preparation and ionization.
-
Sample Preparation : Similar to Method A, a protein precipitation protocol is typically used. To a plasma sample, a working solution of this compound is added prior to the addition of a precipitating agent like acetonitrile or methanol. The supernatant is then analyzed.
-
Chromatographic Conditions :
-
Column : A modern C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is often employed for faster analysis times.
-
Mobile Phase : A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common.
-
Flow Rate : 0.4 mL/min
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : ESI in positive mode.
-
Detection : MRM of the transitions for Cefuroxime (e.g., m/z 425.1 → 208.1) and this compound (e.g., m/z 428.1 → 211.1).
-
Cross-Validation Protocol and Data
According to the FDA's guidance on bioanalytical method validation, cross-validation is performed by analyzing the same set of quality control (QC) samples with both the established and the new method.[2]
-
QC Sample Analysis : A minimum of three batches of low, medium, and high concentration QC samples are analyzed by both Method A and Method B.
-
Acceptance Criteria : The mean concentration of the QC samples obtained by Method B should be within ±20% of the mean concentration obtained by Method A.
The results of such a cross-validation are typically presented as follows:
| QC Level | Mean Concentration - Method A (µg/mL) | Mean Concentration - Method B (µg/mL) | % Difference | Acceptance Criteria Met? |
| Low QC | 0.15 | 0.14 | -6.7% | Yes |
| Medium QC | 1.50 | 1.55 | +3.3% | Yes |
| High QC | 15.0 | 14.5 | -3.3% | Yes |
Visualizing the Workflow
Clear diagrams of the experimental workflows are essential for understanding the processes involved.
Caption: General workflow for bioanalytical method validation.
Caption: Workflow for the cross-validation of two Cefuroxime assays.
Conclusion
The cross-validation of bioanalytical methods is a critical step in ensuring data consistency throughout the lifecycle of a drug development program. By demonstrating that a new Cefuroxime assay using a superior internal standard like this compound produces comparable results to an established method, researchers can confidently transition to the new assay without compromising the integrity of their data. The use of a deuterated internal standard is highly recommended as it typically leads to improved precision and accuracy by better compensating for variability in sample preparation and matrix effects. A well-documented cross-validation study provides the necessary evidence that the new method is a suitable replacement for the old one.
References
Determining the Limit of Quantification for Cefuroxime using Cefuroxime-d3: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately determining the limit of quantification (LOQ) is a critical step in bioanalytical method development. This guide provides a comparative overview of methods for quantifying the second-generation cephalosporin antibiotic, Cefuroxime, with a focus on the use of its deuterated internal standard, Cefuroxime-d3. This guide includes supporting data from various analytical techniques, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.
Comparison of Analytical Methods for Cefuroxime Quantification
The quantification of Cefuroxime in biological matrices is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.
While LC-MS/MS is the preferred method, other techniques have also been employed for Cefuroxime quantification. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) offers a more accessible and cost-effective alternative, though typically with a higher LOQ. Microbiological assays provide a measure of the biological activity of the antibiotic, which can be a valuable complement to concentration-based measurements.
The following table summarizes the performance of different analytical methods for the quantification of Cefuroxime.
| Analytical Method | Internal Standard | Matrix | Limit of Quantification (LOQ) | Linearity Range | Reference |
| LC-MS/MS | Tazobactam | Human Plasma | 52.5 ng/mL | 0.0525 - 21.0 µg/mL | [1][2][3][4] |
| LC-MS/MS | Not Specified | Cattle Plasma | 63 ng/mL | 63 - 6120 ng/mL | [5] |
| UPLC-MS/MS | Cefazolin | Human Plasma | 100 ng/mL | 0.5 - 100 µg/mL | [6] |
| HPLC-UV | Cefalexin | Human Plasma | 200 ng/mL | 0.2 - 12.0 µg/mL | [7] |
| RP-HPLC | Orcinol | Injection Formulation | Not Specified | 26 - 156 ppm | [8] |
| Microbiological Assay | Not Applicable | Pharmaceutical Preparations | Not Applicable | 30.0 - 120.0 µg/mL | [9] |
Experimental Protocol: Determining the LOQ of Cefuroxime by LC-MS/MS with this compound
This section details a representative protocol for determining the LOQ of Cefuroxime in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is synthesized from established bioanalytical method validation guidelines.
1. Preparation of Stock and Working Solutions:
-
Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Cefuroxime reference standard in 10 mL of a suitable solvent (e.g., 50% methanol in water).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Cefuroxime stock solution.
-
Working Solutions: Prepare serial dilutions of the Cefuroxime stock solution in 50% methanol to create a series of calibration standards and quality control (QC) samples. The concentration range should bracket the expected LOQ. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cefuroxime: Monitor the precursor to product ion transition (e.g., m/z 425.1 → 207.1).
-
This compound: Monitor the precursor to product ion transition (e.g., m/z 428.1 → 210.1).
-
-
4. LOQ Determination:
-
Spike Samples at Low Concentrations: Prepare at least six replicate samples of blank plasma spiked with Cefuroxime at a concentration believed to be the LOQ.
-
Analyze Samples: Analyze these samples using the validated LC-MS/MS method.
-
Evaluate Precision and Accuracy: The LOQ is defined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. Typically, the coefficient of variation (CV) for precision should be ≤ 20%, and the accuracy should be within 80-120% of the nominal concentration.
-
Signal-to-Noise Ratio: As a supplementary measure, the signal-to-noise ratio for the analyte peak at the LOQ should be at least 10.
Visualizing Workflows and Mechanisms
To further clarify the experimental process and the underlying biological mechanism of Cefuroxime, the following diagrams are provided.
Caption: Experimental workflow for determining the Limit of Quantification (LOQ).
Caption: Mechanism of action of Cefuroxime.[10][11][12][13][14]
References
- 1. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Quantification of total and unbound cefuroxime in plasma by ultra‐performance liquid chromatography tandem mass spectrometry in a cohort of critically ill patients with hypoalbuminemia and renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. xisdxjxsu.asia [xisdxjxsu.asia]
- 9. Development and Validation of a Rapid Turbidimetric Assay to Determine the Potency of Cefuroxime Sodium in Powder for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Cefuroxime Sodium? [synapse.patsnap.com]
- 11. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Cefuroxime: mechanisms of action, antimicrobial activity, pharmacokinetics, clinical applications, adverse reactions and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Cefuroxime-d3 in Mass Spectrometry: A Comparative Guide
Comparative Performance Data
The following table summarizes the performance characteristics of various LC-MS/MS methods developed for the quantification of Cefuroxime, which inherently reflects the performance of the mass spectrometer in analyzing Cefuroxime and its deuterated internal standard.
| Mass Spectrometer Type | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) | Reference |
| Triple Quadrupole | 52.5 - 21,000 | 52.5 | ≤ 2.84 | ≤ 6.26 | 90.92 - 101.8 | 89.44 - 91.94 | [1] |
| Ion Trap | 63 - 6,120 | 63 | ≤ 9.3 | ≤ 9.3 | -4.9 to -1.6 | 95 - 105 | [2] |
| Triple Quadrupole | 100 - 100,000 | 100 | < 3 | < 3 | Not Reported | 99.7 - 100.3 | [3] |
| Not Specified | 1.0 - 1,000 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Triple Quadrupole | 25 - 50,000 | 25 | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
Experimental Protocols
The methodologies employed in the analysis of Cefuroxime using LC-MS/MS with Cefuroxime-d3 as an internal standard generally follow a standardized workflow. Below is a detailed, synthesized protocol based on common practices from the cited literature.
Sample Preparation: Protein Precipitation
Protein precipitation is a common method for extracting Cefuroxime from biological matrices like human plasma.
-
Reagents:
-
Methanol, acetonitrile, or perchloric acid in acetonitrile.
-
Internal Standard (IS) working solution (this compound in an appropriate solvent).
-
-
Procedure:
-
To a 200 µL aliquot of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Add 600 µL of the protein precipitation agent (e.g., methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
-
Liquid Chromatography
Chromatographic separation is typically achieved using a reversed-phase C18 column.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., Agilent Zorbax SB-Aq, 4.6 × 250 mm, 5 µm).[1]
-
Mobile Phase:
-
An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate.
-
Example: Isocratic mobile phase of methanol and 0.05% formic acid in water (42:58, v/v).[1]
-
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Injection Volume: 2 - 10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[1]
Mass Spectrometry
A triple quadrupole mass spectrometer is frequently used for the quantification of Cefuroxime due to its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), often in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cefuroxime: The precursor ion [M-H]⁻ at m/z 423.0 is fragmented to produce product ions, with a common transition being m/z 423.0 → 317.9.[1]
-
This compound: The precursor ion will be shifted by +3 Da (m/z 426.0). The product ion will also be shifted accordingly, and the specific transition would be determined during method development.
-
-
Instrument Parameters: Parameters such as desolvation gas flow, cone gas flow, source temperature, and collision energy are optimized to achieve the best signal intensity for both Cefuroxime and this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of Cefuroxime using this compound as an internal standard by LC-MS/MS.
Caption: Experimental workflow for Cefuroxime analysis using LC-MS/MS.
References
- 1. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Quantification of total and unbound cefuroxime in plasma by ultra‐performance liquid chromatography tandem mass spectrometry in a cohort of critically ill patients with hypoalbuminemia and renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
Comparative Analysis of Cefuroxime Extraction Methods Employing Cefuroxime-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Cefuroxime Quantification
This guide provides a comparative analysis of common extraction methods for the antibiotic Cefuroxime from biological matrices, with a focus on workflows incorporating the stable isotope-labeled internal standard, Cefuroxime-d3. The use of this compound is critical for accurate quantification in bioanalytical studies, as it effectively compensates for variability in extraction efficiency and matrix effects during analysis by mass spectrometry. This document outlines the experimental protocols and performance data for three prevalent extraction techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and a specialized Salt-Assisted Liquid-Liquid Micro-Extraction (SALLME).
Data Presentation: A Head-to-Head Comparison of Extraction Efficiencies
The following table summarizes the quantitative performance of different Cefuroxime extraction methods. While the cited studies may not have uniformly used this compound, the data provides a strong basis for comparing the efficiency of the extraction procedures themselves. The inclusion of an isotope-labeled internal standard like this compound is standard practice to ensure the reliability of such results in modern bioanalysis.
| Parameter | Protein Precipitation (Methanol) | Solid-Phase Extraction (SPE) | On-line SPE (SAX Sorbent) | Salt-Assisted Liquid-Liquid Micro-Extraction (SALLME) |
| Recovery | 89.44% to 92.32%[1][2] | >90%[3][4] | >90%[3][4] | Not explicitly stated, but method validated according to EMA guidelines[5] |
| Linear Range | 0.0525–21.0 µg/mL[1][2] | 0.1–20 µg/mL[6] | 5.00–200.00 µg/mL[3][4] | 25–1000 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.0525 µg/mL[1][2] | 0.1 µg/mL[6] | 3.11 µg/mL[3][4] | 25 ng/mL[5] |
| Intra-day Precision (%RSD) | < 6.26%[1][2] | 7.8% (Mean inter-day)[6] | ≤2.82%[3][4] | Within EMA acceptance criteria[5] |
| Inter-day Precision (%RSD) | < 6.26%[1][2] | 7.8%[6] | ≤2.82%[3][4] | Within EMA acceptance criteria[5] |
| Matrix | Human Plasma[1][2] | Human Plasma[6] | Human Plasma[3][4] | Breast Milk[5] |
Experimental Protocols: Detailed Methodologies
Accurate and reproducible quantification of Cefuroxime relies on meticulous execution of the chosen extraction protocol. The following sections detail the methodologies for the compared techniques. In each case, the initial step would involve the addition of this compound solution to the biological sample to serve as the internal standard.
Protein Precipitation (PPT)
This method is favored for its simplicity and speed, making it suitable for high-throughput analysis.
Protocol:
-
To 200 µL of plasma sample, add an appropriate volume of this compound internal standard solution.
-
Add 600 µL of methanol to precipitate the plasma proteins.[1][2]
-
Vortex the mixture for approximately 30 seconds to ensure thorough mixing.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[2]
-
Carefully collect the supernatant for injection into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE offers a more selective sample cleanup compared to PPT, resulting in cleaner extracts and potentially reduced matrix effects.
Protocol:
-
Spike 1 mL of plasma with this compound internal standard.
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the Cefuroxime and this compound from the cartridge using a suitable elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
A variation of this is the On-line SPE which is a fully automated system. In this method, the plasma sample is directly injected into the system where it passes through a strong anion exchange (SAX) sorbent.[3][4] The matrix is washed away, and the retained Cefuroxime is then quantitatively transferred to the analytical column.[3][4]
Salt-Assisted Liquid-Liquid Micro-Extraction (SALLME)
SALLME is a miniaturized version of liquid-liquid extraction that is efficient and requires smaller volumes of organic solvents.
Protocol:
-
To a small volume of the biological sample (e.g., breast milk), add the this compound internal standard.[5]
-
Add a salting-out agent (e.g., sodium chloride) to the sample.
-
Add a small volume of a water-immiscible organic solvent.
-
Vortex the mixture vigorously to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to separate the two phases.
-
Collect the organic phase containing Cefuroxime and this compound for analysis.
Visualizing the Workflows
The following diagrams illustrate the procedural steps for each of the described Cefuroxime extraction methods.
Caption: Workflow for Cefuroxime extraction using Protein Precipitation.
Caption: General workflow for Solid-Phase Extraction of Cefuroxime.
Caption: Workflow for Salt-Assisted Liquid-Liquid Micro-Extraction.
References
- 1. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of cefuroxime in breast milk by LC-MS/MS using SALLME technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Cefuroxime Quantification with Cefuroxime-d3: A Comparative Guide
This guide provides an objective comparison of methodologies for the quantification of Cefuroxime, a second-generation cephalosporin antibiotic, using its deuterated internal standard, Cefuroxime-d3. The data and protocols presented are compiled from various validated analytical methods, offering researchers, scientists, and drug development professionals a comprehensive overview of current practices and their performance. While a direct round-robin inter-laboratory study was not identified, this guide synthesizes data from multiple independent studies to serve as a comparative reference.
Quantitative Performance Comparison
The following tables summarize the key performance parameters of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Cefuroxime quantification. Each data set represents a distinct, validated method from a scientific publication, simulating an inter-laboratory comparison.
Table 1: Linearity and Sensitivity of Cefuroxime Quantification
| "Laboratory" (Source) | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Correlation Coefficient (r) |
| Method A | 0.0525–21.0 | 0.0525 | 0.9998[1] |
| Method B | 0.025-50 | 0.025 | >0.999[2] |
| Method C | 0.2-12.0 | 0.2 | Not Specified |
| Method D | 0.063-6.120 | 0.063 | Not Specified |
| Method E | 0.5-100 mg/L | 0.1 mg/L | Not Specified |
Table 2: Precision and Accuracy of Cefuroxime Quantification
| "Laboratory" (Source) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Method A | < 2.84 | < 6.26 | 90.92 - 101.8[1] |
| Method B | Not Specified | Not Specified | Not Specified |
| Method C | 0.46 - 1.71 | 3.53 - 4.52 | 94.5 - 100.0[3] |
| Method D | < 9.3 | < 9.3 | -4.9 to -6.9 (as % bias)[4] |
| Method E | < 3 | < 3 | Not Specified |
Table 3: Recovery and Matrix Effect
| "Laboratory" (Source) | Extraction Recovery (%) | Matrix Effect (%) |
| Method A | 89.44 - 91.94 | 109.8 - 111.4[1] |
| Method B | Not Specified | Not Specified |
| Method C | 57.6 - 64.8 | Not Specified |
| Method D | 95 - 105[4] | Not Specified |
| Method E | Not Specified | Not Specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative comparison.
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is a common and straightforward method for extracting Cefuroxime from plasma samples.
-
Aliquoting : Transfer 200 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add a specific volume of this compound internal standard solution to the plasma sample. The concentration of the internal standard should be optimized for the expected analyte concentration range.
-
Protein Precipitation : Add 600 µL of acetonitrile to the plasma sample.[2] Other methods may use methanol.[1]
-
Vortexing : Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation : Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer : Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional) : The supernatant can be evaporated to dryness under a stream of nitrogen at 40°C.[3]
-
Reconstitution : Reconstitute the dried residue with a specific volume of the mobile phase.
-
Injection : Inject the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a typical set of conditions for the chromatographic separation and mass spectrometric detection of Cefuroxime and this compound.
-
Chromatographic System : High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column is commonly used, such as a Zorbax SB-Aq (4.6 × 250 mm, 5 μm).[1]
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[1][5]
-
Flow Rate : Typically in the range of 0.3 - 1.0 mL/min.[1][5]
-
Column Temperature : Maintained at a constant temperature, for instance, 30°C.[1]
-
Injection Volume : A small volume, typically 2-10 µL, is injected.
-
Mass Spectrometer : A triple quadrupole mass spectrometer is used for detection.
-
Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often more sensitive for Cefuroxime.[4]
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for Cefuroxime and this compound are monitored.
-
Cefuroxime MRM transition : m/z 423.0 → 317.9[1]
-
This compound MRM transition : The precursor ion will be shifted by +3 Da (m/z 426.0), and the product ion may be the same or also shifted depending on the location of the deuterium labels.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Cefuroxime in a biological matrix using an internal standard.
Caption: Cefuroxime quantification workflow from sample preparation to data analysis.
Logical Relationship of Method Validation
The following diagram illustrates the key parameters assessed during the validation of an analytical method for Cefuroxime quantification.
Caption: Key parameters for the validation of a Cefuroxime bioanalytical method.
References
- 1. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cefuroxime in human serum or plasma by liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. Simple and robust analysis of cefuroxime in human plasma and bone tissues by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Critical Role of Isotopic Purity in Cefuroxime-d3 for Accurate Bioanalysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accuracy of quantitative bioanalysis is paramount. When using a stable isotope-labeled internal standard (SIL-IS) such as Cefuroxime-d3, its isotopic purity is a critical factor that directly impacts the reliability of pharmacokinetic and bioequivalence studies. This guide provides a comprehensive assessment of the importance of isotopic purity for this compound and compares its use to other internal standards, supported by experimental data and detailed protocols.
The use of a SIL-IS is the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] An ideal SIL-IS, like this compound, is chemically identical to the analyte, Cefuroxime, ensuring it co-elutes chromatographically and experiences the same effects of sample preparation and potential matrix-induced ion suppression or enhancement.[3][4][5] This co-behavior allows for accurate correction of analytical variability, leading to highly precise and accurate quantification. However, the presence of unlabeled Cefuroxime (d0) in the this compound standard can lead to an overestimation of the analyte concentration, compromising the integrity of the study. Therefore, rigorous assessment of the isotopic purity of this compound is not just a quality control measure but a fundamental requirement for accurate quantification.
Comparison of Internal Standards for Cefuroxime Quantification
The selection of an appropriate internal standard is a critical step in developing a robust bioanalytical method. While various compounds have been used for the quantification of Cefuroxime, a deuterated analog like this compound generally offers superior performance. The following table summarizes validation parameters from different studies, illustrating the performance of methods using this compound versus other internal standards.
| Internal Standard | Analyte | Matrix | LLOQ (µg/mL) | Linearity (r²) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| This compound | Cefuroxime | Human Plasma | 0.009 | >0.999 | 95.7 - 102.1 | < 5.0 | Not Reported | [6] |
| Tazobactam | Cefuroxime | Human Plasma | 0.0525 | 0.9998 | 90.9 - 101.8 | < 6.26 | 89.4 - 92.3 | [7][8] |
| Orcinol | Cefuroxime Sodium | Injection | 26 ppm | 0.9999 | 100.7 - 101.8 | < 0.30 | Not Reported | [9] |
| Cefotaxime | Cefuroxime | Human Serum | 0.025 | >0.999 | Not Reported | Not Reported | Not Reported | N/A |
Note: The data presented is a compilation from different studies and not a direct head-to-head comparison under identical experimental conditions.
As the table suggests, methods employing a SIL-IS like this compound can achieve very low limits of quantification while maintaining excellent linearity, accuracy, and precision. While other internal standards can also yield validated methods, they may not compensate as effectively for all sources of analytical variability, particularly matrix effects.
Experimental Protocols
Protocol for Accurate Quantification of Cefuroxime in Human Plasma using this compound and LC-MS/MS
This protocol is based on established methodologies for the bioanalysis of Cefuroxime.[6][7]
a. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax SB-Aq (4.6 x 250 mm, 5 µm)[7]
-
Mobile Phase: Isocratic mixture of methanol and 0.05% formic acid in water (42:58, v/v)[7]
-
Flow Rate: 1 mL/min (with a 1:1 split before the mass spectrometer)[7]
-
Injection Volume: 2 µL[7]
-
Column Temperature: 30°C[7]
-
Autosampler Temperature: 4°C[7]
-
MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex 4000 QTRAP)
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[7]
-
MRM Transitions:
-
Cefuroxime: m/z 423.0 → 317.9[7]
-
This compound: m/z 426.0 → 320.9 (predicted)
-
c. Data Analysis:
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in spiked plasma standards.
Protocol for Assessing the Isotopic Purity of this compound
This protocol outlines a general approach using high-resolution mass spectrometry (HRMS), which is a powerful technique for determining isotopic enrichment.[10][11][12][13]
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a concentration suitable for HRMS analysis (e.g., 1 µg/mL).
-
Prepare a similar concentration of unlabeled Cefuroxime as a reference.
b. HRMS Analysis:
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF or Orbitrap)
-
Ionization Mode: ESI+ or ESI-
-
Scan Mode: Full scan MS with high resolution (>10,000)
-
Data Acquisition: Acquire the full scan mass spectrum of both the this compound sample and the unlabeled Cefuroxime standard.
c. Data Analysis and Isotopic Purity Calculation:
-
Determine the theoretical isotopic distribution for 100% pure Cefuroxime and this compound. This can be done using the instrument's software or a standalone isotopic distribution calculator.
-
Analyze the mass spectrum of unlabeled Cefuroxime to determine its natural isotopic distribution and to check for any background interferences at the m/z of the deuterated species.
-
Analyze the mass spectrum of this compound.
-
Identify and integrate the peak areas for the monoisotopic peak of unlabeled Cefuroxime (d0) and the deuterated species (d1, d2, d3, etc.).
-
Correct the observed peak areas for the natural isotopic contribution from the lower mass isotopologues. For example, the peak at m/z corresponding to d1 will have a contribution from the natural abundance of ¹³C in the d0 species.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [ (Corrected Area of d3) / (Sum of Corrected Areas of all isotopologues (d0, d1, d2, d3...)) ] x 100
Visualizing the Workflow and Rationale
To better illustrate the processes and logical relationships described, the following diagrams have been created using the DOT language.
Caption: Workflow for the quantification of Cefuroxime in plasma using this compound.
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: The importance of high isotopic purity for reliable bioanalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. New Semiphysiological Absorption Model To Assess the Pharmacodynamic Profile of Cefuroxime Axetil Using Nonparametric and Parametric Population Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xisdxjxsu.asia [xisdxjxsu.asia]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. almacgroup.com [almacgroup.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Cefuroxime-d3
Essential Safety and Handling of Cefuroxime-d3
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for this compound, a deuterated analog of the cephalosporin antibiotic Cefuroxime. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal methods.
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. The compound may cause allergy or asthma symptoms or breathing difficulties if inhaled and may also cause an allergic skin reaction.[1][2] Therefore, adherence to strict safety protocols is crucial.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] |
| Skin Sensitization | May cause an allergic skin reaction.[1][2][3] |
Physical and Chemical Properties
| Property | Value |
| Form | Solid |
| Flammability | Product is not flammable. |
| Explosion Hazard | Product does not present an explosion hazard. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound, based on guidelines from the Occupational Safety and Health Administration (OSHA) and other safety authorities.
| Body Part | Personal Protective Equipment | Specification |
| Hands | Chemical-resistant gloves | Wear two pairs of gloves. The inner glove should be tucked under the gown cuff, and the outer glove should be over the cuff.[4] Change gloves regularly or immediately if contaminated, torn, or punctured.[4] |
| Body | Protective Gown | A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4] |
| Eyes/Face | Safety glasses with side shields or goggles | If there is a potential for splashes, mists, or aerosols, a faceshield or other full-face protection should be worn.[5] |
| Respiratory | Respirator | In case of inadequate ventilation or when handling powders that may become airborne, wear a NIOSH/MSHA approved respirator.[1][2] |
Operational Plan for Handling this compound
A systematic workflow ensures safety at every stage of handling this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Restrict access to the handling area to authorized personnel only.[4]
-
Prohibit eating, drinking, smoking, and the application of cosmetics in the laboratory area.[4][5]
2. Donning PPE:
-
Before handling the compound, put on all required PPE in the correct order: gown, inner gloves, mask/respirator, and eye/face protection, followed by outer gloves.
3. Handling the Compound:
-
Avoid direct contact with the skin, eyes, and clothing.[6]
-
Avoid breathing dust or aerosols.[1]
-
When weighing or transferring the solid material, do so carefully to minimize dust generation.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
4. Post-Handling and Doffing PPE:
-
After handling is complete, decontaminate the work area.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as contaminated waste.[4]
-
Wash hands thoroughly with soap and water after removing gloves.[4]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Unused this compound:
-
Do not flush down the toilet or pour down the drain unless specifically instructed to do so.[7]
-
The preferred method of disposal is through a licensed professional waste disposal service.[1]
-
If a take-back program is not available, the compound can be disposed of in the trash by following these steps:
-
-
Contaminated Materials:
-
All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning spills should be considered contaminated waste.
-
Place these materials in a sealed, labeled container for hazardous waste and dispose of them according to your institution's and local regulations.[1]
-
-
Empty Containers:
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
